molecular formula C12H11NO2 B1341358 5,7-Dimethylquinoline-3-carboxylic acid CAS No. 948293-95-6

5,7-Dimethylquinoline-3-carboxylic acid

Cat. No.: B1341358
CAS No.: 948293-95-6
M. Wt: 201.22 g/mol
InChI Key: ALHSWTYNMZHUGZ-UHFFFAOYSA-N
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Description

5,7-Dimethylquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethylquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-3-8(2)10-5-9(12(14)15)6-13-11(10)4-7/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHSWTYNMZHUGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=NC2=C1)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589095
Record name 5,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948293-95-6
Record name 5,7-Dimethylquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Core Basic Properties of 5,7-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers, scientists, and professionals in drug development, a profound understanding of a molecule's fundamental physicochemical properties is paramount for predicting its behavior in biological systems. This guide delves into the core basic properties of 5,7-Dimethylquinoline-3-carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry. Quinoline derivatives have garnered significant attention due to their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties[1][2]. The unique substitution pattern of this compound, featuring both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, presents an interesting case study in molecular design and its influence on basicity and potential bioactivity.

This document provides a comprehensive analysis of the structural features influencing the basicity of the quinoline nitrogen, a predictive assessment of its acid-dissociation constants (pKa), detailed protocols for its synthesis and characterization, and an overview of its potential biological relevance.

Molecular Structure and Physicochemical Properties

This compound possesses a rigid, bicyclic aromatic core. Its fundamental properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 948293-95-6
Appearance Solid

Understanding the Basicity: A Tale of Two Substituents

The basicity of this compound is primarily determined by the availability of the lone pair of electrons on the quinoline nitrogen atom for protonation. This property is quantified by the pKa of its conjugate acid. The molecule's unique substitution pattern creates a fascinating interplay of electronic effects.

  • Electron-Donating Methyl Groups: The two methyl groups at positions 5 and 7 are electron-donating through an inductive effect (+I). This increases the electron density on the quinoline ring system, including the nitrogen atom, thereby making the lone pair more available for protonation and increasing the basicity.

  • Electron-Withdrawing Carboxylic Acid Group: Conversely, the carboxylic acid group at the 3-position is strongly electron-withdrawing (-I, -M effects). This effect deactivates the ring and pulls electron density away from the nitrogen atom, which is expected to decrease its basicity.

The net effect on the basicity of the quinoline nitrogen will be a balance of these opposing electronic influences.

Predicted pKa Values
  • Quinoline: The parent quinoline molecule has a pKa of approximately 4.9 for its conjugate acid.

  • Methylquinolines: Methyl substitution generally increases the basicity of quinoline. For instance, 4-methylquinoline has a pKa of 5.67. The presence of two methyl groups on the benzene ring portion of the quinoline is expected to have a base-strengthening effect.

  • Quinoline-3-carboxylic acid: The presence of the electron-withdrawing carboxylic acid group significantly decreases the basicity of the quinoline nitrogen.

Considering these factors, it is reasonable to predict that this compound will have two pKa values:

  • pKa₁ (Carboxylic Acid): This will correspond to the deprotonation of the carboxylic acid group and is expected to be in the range of 3-4 , typical for aromatic carboxylic acids.

  • pKa₂ (Quinolinium Ion): This will correspond to the deprotonation of the protonated quinoline nitrogen. Due to the strong electron-withdrawing effect of the carboxylic acid group, this value is predicted to be lower than that of quinoline (pKa < 4.9) , despite the presence of the electron-donating methyl groups.

The following diagram illustrates the acid-base equilibria of the molecule.

acid_base_equilibrium Cation Quinolinium Cation (Fully Protonated) Zwitterion Zwitterion Cation->Zwitterion -H⁺ (pKa₁) Anion Carboxylate Anion (Fully Deprotonated) Zwitterion->Anion -H⁺ (pKa₂)

Caption: Acid-base equilibria of this compound.

Synthesis and Characterization

A robust understanding of a compound's properties necessitates a reliable method for its synthesis and subsequent characterization.

Proposed Synthesis: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for the synthesis of quinolines[3]. This reaction involves the condensation of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization[4]. For the synthesis of this compound, the logical starting material would be 3,5-dimethylaniline.

The proposed synthetic workflow is outlined below:

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_steps Reaction Steps cluster_products Products Aniline 3,5-Dimethylaniline Condensation Step 1: Condensation (130-150°C) Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Step 2: Thermal Cyclization (e.g., in Dowtherm A, ~250°C) Ester Ethyl 5,7-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate Cyclization->Ester Hydrolysis Step 3: Saponification (e.g., NaOH, reflux) Acidification Step 4: Acidification (e.g., HCl) Hydrolysis->Acidification Final_Product This compound Acidification->Final_Product Intermediate->Cyclization Ester->Hydrolysis

Caption: Proposed Gould-Jacobs synthesis workflow.

Experimental Protocol for Gould-Jacobs Synthesis

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring at 130-150 °C for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. The resulting anilinomethylenemalonate intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a separate flask equipped for high-temperature reaction (e.g., with a Dean-Stark trap or a high-boiling solvent setup), add a high-boiling inert solvent such as Dowtherm A.

  • Heat the solvent to approximately 250 °C.

  • Slowly add the anilinomethylenemalonate intermediate from Step 1 to the hot solvent.

  • Maintain the reaction at this temperature for 30-60 minutes.

  • Cool the reaction mixture and collect the precipitated ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate by filtration.

Step 3 & 4: Hydrolysis and Acidification

  • Suspend the ester from Step 2 in a solution of sodium hydroxide (e.g., 10% aqueous solution).

  • Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the final product, this compound.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Analytical Characterization

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, two singlets for the non-equivalent methyl groups, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl and carboxylic acid groups[5][6].

  • ¹³C NMR: The carbon NMR spectrum will display signals for the twelve unique carbon atoms in the molecule, including the two methyl carbons, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of the compound. Under electron ionization (EI), quinoline carboxylic acids typically show a prominent molecular ion peak followed by fragmentation involving the loss of the carboxyl group (-COOH) or carbon dioxide (-CO₂)[7][8].

UV-Vis Spectroscopy

The UV-Vis absorption spectrum of this compound in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit characteristic absorption bands corresponding to the π-π* transitions of the quinoline aromatic system[9][10]. The position and intensity of these bands are influenced by the substitution pattern.

Experimental Determination of pKa

A precise determination of the pKa values is essential for understanding the ionization state of the molecule at a given pH, which in turn influences its solubility, membrane permeability, and receptor binding. Potentiometric titration is a reliable and widely used method for this purpose[11][12].

Protocol for pKa Determination by Potentiometric Titration

This protocol outlines the determination of the pKa values in an aqueous or mixed-solvent system.

pKa_Determination cluster_setup Experimental Setup cluster_procedure Procedure Titration_Vessel Jacketed Titration Vessel Stirrer Magnetic Stirrer Burette Calibrated Autoburette Burette->Titration_Vessel Adds Titrant pH_Electrode Calibrated pH Electrode pH_Electrode->Titration_Vessel Measures pH Prepare_Solution 1. Prepare a dilute solution of the compound in a suitable solvent (e.g., water/methanol). Titrate 2. Titrate with a standardized solution of NaOH. Prepare_Solution->Titrate Record_Data 3. Record pH as a function of titrant volume. Titrate->Record_Data Analyze 4. Analyze the titration curve to determine the equivalence points and pKa values. Record_Data->Analyze

Caption: Workflow for pKa determination by potentiometric titration.

Materials and Equipment:

  • Calibrated pH meter and electrode

  • Autoburette or manual burette

  • Jacketed titration vessel with a magnetic stirrer

  • Standardized solutions of NaOH and HCl (e.g., 0.1 M)

  • This compound

  • Suitable solvent (e.g., deionized water, or a water/methanol mixture for solubility)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of the chosen solvent in the titration vessel.

  • Calibrate the pH electrode using standard buffer solutions.

  • Immerse the pH electrode in the sample solution and allow the reading to stabilize.

  • Begin the titration by adding small, precise increments of the standardized NaOH solution.

  • Record the pH of the solution after each addition, allowing the reading to stabilize before the next addition.

  • Continue the titration past the expected equivalence points.

  • Plot the pH versus the volume of titrant added. The pKa values can be determined from the half-equivalence points on the titration curve. The first derivative of the curve can be used to accurately locate the equivalence points.

Potential Biological and Pharmacological Relevance

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities[1][2]. While specific biological data for this compound is not extensively reported, its structural features suggest potential areas of interest for drug discovery and development.

  • Anticancer Activity: Many quinoline derivatives have demonstrated significant anticancer properties[2]. The planar aromatic system of the quinoline ring allows for intercalation into DNA, and various substituents can modulate this activity and confer selectivity.

  • Antibacterial Activity: The quinolone class of antibiotics, which are structurally related to quinoline carboxylic acids, are potent inhibitors of bacterial DNA gyrase.

  • Other Activities: The versatility of the quinoline core has led to the development of drugs with anti-inflammatory, antiviral, and antimalarial activities.

The specific substitution pattern of this compound may influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further investigation in these therapeutic areas.

Conclusion

This technical guide has provided a comprehensive overview of the core basic properties of this compound. While experimental data for this specific molecule is limited, a thorough understanding of its structure and the electronic effects of its substituents allows for a reasoned prediction of its basicity and other physicochemical properties. The detailed protocols for its synthesis via the Gould-Jacobs reaction and for the experimental determination of its pKa values provide a solid foundation for researchers to further investigate this intriguing compound. The established importance of the quinoline scaffold in medicinal chemistry suggests that this compound and its derivatives are worthy of exploration for their potential therapeutic applications.

References

  • Role of pK a in establishing the crystal structures of six hydrogen-bonded compounds of 4-methylquinoline with different isomers of chloro- and nitro-substituted benzoic acids. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved January 23, 2026, from [Link]

  • Fikriya, H., Cahyana, A. H., & Udin, Z. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Retrieved January 23, 2026, from [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 23, 2026, from [Link]

  • Development of Methods for the Determination of pKa Values. (n.d.). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • (A) UV‐Vis absorption and (B) emission spectra of the three... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential. (2020, June 1). ScienceDirect. Retrieved January 23, 2026, from [Link]

  • Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.). Biotage. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024, July 4). National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

  • Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved January 23, 2026, from [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository. Retrieved January 23, 2026, from [Link]

  • Potentiometric Determination of pKa of Some Selected Antibiotics in Mixed Solvent Media. (2020, May 20). African Journals Online. Retrieved January 23, 2026, from [Link]

  • 1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Cytotoxic effects of synthesized quinoline derivatives on the viability... (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Process for production of 3,5-dimethyl aniline. (n.d.). Google Patents.
  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • UV Properties and Loading into Liposomes of Quinoline Derivatives. (2021, May 7). MDPI. Retrieved January 23, 2026, from [Link]

  • Carcinogenicities of quinoline derivatives in F344 rats. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved January 23, 2026, from [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023, January 25). YouTube. Retrieved January 23, 2026, from [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. (2016, September 2). ResearchGate. Retrieved January 23, 2026, from [Link]

  • The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (n.d.). ACS Publications. Retrieved January 23, 2026, from [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023, April 4). MDPI. Retrieved January 23, 2026, from [Link]

  • 2-(4-Methylphenyl)quinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A. Retrieved January 23, 2026, from [Link]

  • Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2026, January 21). ACS Publications. Retrieved January 23, 2026, from [Link]

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  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). (n.d.). Chair of Analytical Chemistry. Retrieved January 23, 2026, from [Link]

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Sources

An In-depth Technical Guide to 5,7-Dimethylquinoline-3-carboxylic acid (CAS 948293-95-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5,7-Dimethylquinoline-3-carboxylic acid, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific research on this exact molecule is limited, this document synthesizes information from analogous structures to provide a robust framework for its synthesis, potential applications, and future research directions.

Introduction: The Quinoline-3-carboxylic Acid Scaffold

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous synthetic and natural bioactive compounds.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antifungal properties.[1][2] The carboxylic acid moiety at the 3-position is of particular interest, as it can serve as a key interaction point with biological targets or as a handle for further chemical modifications. The dimethyl substitution at the 5- and 7-positions influences the molecule's electronics and lipophilicity, which can in turn modulate its biological activity and pharmacokinetic properties.

Physicochemical Properties

While extensive experimental data for this compound is not publicly available, its fundamental properties can be calculated or inferred from its structure.

PropertyValueSource
CAS Number 948293-95-6
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Appearance Solid (predicted)
InChI Key ALHSWTYNMZHUGZ-UHFFFAOYSA-N
SMILES Cc1cc(C)c2cc(cnc2c1)C(O)=O

Synthesis and Chemical Workflow

Currently, a specific, published synthesis protocol for this compound has not been identified. However, its structure lends itself to established methods for quinoline synthesis. A plausible and efficient route is the Gould-Jacobs reaction. This method involves the condensation of an aniline derivative with a diethyl ethoxymethylenemalonate (EMME) or a similar reagent, followed by thermal cyclization and subsequent hydrolysis.

Proposed Synthetic Workflow:

The following diagram illustrates a proposed synthetic pathway for this compound, starting from 3,5-dimethylaniline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Aromatization (Optional) A 3,5-Dimethylaniline C Intermediate Adduct A->C Heat (e.g., 100-130 °C) - EtOH B Diethyl ethoxymethylenemalonate (EMME) B->C D Ethyl 5,7-dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylate C->D High Temperature (e.g., 250 °C) Dowtherm A E 5,7-Dimethyl-4-oxo-1,4- dihydroquinoline-3-carboxylic acid D->E Base (e.g., NaOH) then Acid (e.g., HCl) F This compound E->F POCl₃ or SOCl₂ followed by reduction

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

Step 1: Synthesis of Ethyl 2-((3,5-dimethylphenyl)amino)methylene)malonate (Intermediate Adduct)

  • In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

  • Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aniline.

  • Allow the reaction mixture to cool to room temperature. The resulting viscous oil or solid is the crude intermediate and can often be used in the next step without further purification.

Causality: The initial step is a nucleophilic substitution where the amino group of the aniline attacks the electrophilic carbon of the ethoxymethylenemalonate, displacing ethanol to form the enamine intermediate.

Step 2: Synthesis of Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Add the crude intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A.

  • Heat the mixture to approximately 250 °C with vigorous stirring for 30-60 minutes.

  • Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product.

  • Filter the solid, wash with hexane, and dry to obtain the quinolone ester.

Causality: The high temperature induces an intramolecular cyclization via an electrophilic aromatic substitution mechanism, followed by tautomerization to the more stable 4-quinolone form.

Step 3: Synthesis of 5,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Suspend the quinolone ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed (monitored by TLC).

  • Cool the solution and acidify with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The carboxylic acid will precipitate out of solution. Filter the solid, wash thoroughly with water, and dry.

Causality: The basic conditions facilitate the saponification of the ethyl ester to the corresponding carboxylate salt. Subsequent acidification protonates the carboxylate and the quinolone nitrogen, causing the free acid to precipitate.

Step 4: Aromatization to this compound

  • Treat the 4-quinolone from Step 3 with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to form the 4-chloroquinoline intermediate.

  • The resulting 4-chloro-5,7-dimethylquinoline-3-carboxylic acid can then be subjected to reductive dehalogenation (e.g., catalytic hydrogenation with Pd/C) to yield the final target compound, this compound.

Causality: Conversion of the 4-oxo group to a 4-chloro group allows for subsequent reduction to the fully aromatic quinoline ring system.

Potential Applications and Biological Activity

While direct biological data for this compound is not available, the broader class of quinoline-3-carboxylic acids has been extensively studied, suggesting several potential avenues for research.

Anticancer Potential

Numerous quinoline derivatives have been investigated as anticancer agents.[1] For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown micromolar inhibition against cancer cell lines like MCF-7 and K562.[3] The mechanism of action for some quinoline derivatives is thought to involve DNA targeting.[4] It is plausible that this compound could serve as a scaffold for the development of novel antiproliferative agents.

Enzyme Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, with some compounds exhibiting IC₅₀ values in the sub-micromolar to low micromolar range.[5] Protein kinases are crucial targets in oncology and inflammation research. The structure of this compound could be a starting point for designing specific kinase inhibitors.

Antimicrobial and Anti-inflammatory Activity

The quinoline core is present in several antibacterial drugs, and various quinoline carboxylic acids have been evaluated for their antimicrobial and anti-inflammatory properties.[2][6] Further functionalization of this compound could lead to new compounds with potential therapeutic value in infectious and inflammatory diseases.

The following diagram illustrates the potential therapeutic areas for quinoline-3-carboxylic acid derivatives based on existing literature.

G A Quinoline-3-carboxylic Acid Scaffold B Anticancer Agents A->B DNA Targeting, Antiproliferative C Protein Kinase Inhibitors (e.g., CK2) A->C Enzyme Inhibition D Antimicrobial Agents A->D Antibacterial, Antifungal E Anti-inflammatory Agents A->E Modulation of Inflammatory Pathways

Caption: Potential therapeutic applications of the quinoline-3-carboxylic acid scaffold.

Future Research Directions

This compound represents an under-explored area of chemical space. Future research efforts could focus on:

  • Definitive Synthesis and Characterization: The development and publication of a validated, high-yield synthesis protocol, along with comprehensive spectroscopic characterization (NMR, IR, MS).

  • Biological Screening: Systematic screening of the compound against a panel of cancer cell lines, bacterial and fungal strains, and a diverse set of protein kinases to identify potential biological activities.

  • Analogue Synthesis: Using the carboxylic acid as a versatile chemical handle to generate a library of ester and amide derivatives for structure-activity relationship (SAR) studies. This could involve coupling with various amines and alcohols to explore how modifications impact biological efficacy and selectivity.

  • Computational Studies: Employing molecular docking and other in silico methods to predict potential biological targets and guide the design of more potent and selective derivatives.

Conclusion

This compound is a valuable heterocyclic compound with a foundation built upon the well-established biological relevance of the quinoline-3-carboxylic acid scaffold. While direct experimental data is sparse, established synthetic methodologies can be readily adapted for its preparation. Based on the activities of structurally related molecules, this compound holds significant promise as a building block for the discovery of new therapeutic agents, particularly in the fields of oncology, infectious diseases, and inflammation. This guide provides a foundational framework to stimulate and inform future research into this promising molecule.

References

  • Kumar, A., Sharma, G., & Singh, R. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1667-1677. [Link]

  • Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Salahat, K. A. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(21), 6479. [Link]

  • Al-Ostoot, F. H., Al-Tamari, U. D., & Al-Salahat, K. A. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(21), 6479. [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Al-Suwaidan, I. A., Abdel-Hafez, A. A., Al-Issa, S. A., & Al-Harbi, N. O. (2019). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 24(19), 3505. [Link]

  • Volynets, G. P., Golub, A. G., Bdzhola, V. G., Chekanov, A. V., Kukharenko, O. P., Yarmoluk, S. M., & Starosyla, S. A. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 132-139. [Link]

  • Abdel-Hafez, A. A., & Al-Obaid, A. M. (1996). Synthesis of some novel quinoline-3-carboxylic acids and pyrimido[4,5-b]quinoline derivatives as potential antimicrobial agents. Journal of the Chinese Chemical Society, 43(1), 75-82. [Link]

  • Kumar, A., Sharma, G., & Singh, R. (2022). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Current Drug Discovery Technologies, 19(1), 1-1. [Link]

  • Kumar, A., Sharma, G., & Singh, R. (2022). Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Current Drug Discovery Technologies, 19(1), e220222201213. [Link]

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An In-depth Technical Guide to 5,7-Dimethylquinoline-3-carboxylic acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. This technical guide provides a comprehensive overview of 5,7-Dimethylquinoline-3-carboxylic acid, a specific derivative with significant, albeit underexplored, potential in drug discovery. While direct experimental data for this compound is limited, this document synthesizes information from closely related analogues to present a detailed profile encompassing its structure, physicochemical properties, a plausible synthetic route, predicted spectroscopic data, and potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration and development of novel quinoline-based therapeutics.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets. The structural rigidity and lipophilic nature of the quinoline ring, combined with its capacity for diverse functionalization, have led to its incorporation into a multitude of approved drugs with activities spanning antimicrobial, anticancer, anti-inflammatory, and antimalarial applications[1][2].

The addition of a carboxylic acid group at the 3-position of the quinoline ring often imparts or enhances biological activity. This functional group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, the substitution pattern on the benzene ring of the quinoline nucleus plays a crucial role in modulating the compound's physicochemical properties and biological specificity. This guide focuses on the 5,7-dimethyl substituted derivative, exploring how these methyl groups may influence its therapeutic potential.

Molecular Structure and Physicochemical Properties

The core of this compound is the quinoline ring system, with methyl groups at positions 5 and 7, and a carboxylic acid at position 3.

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
CAS Number948293-95-6
Physical FormSolid
Predicted XLogP32.5PubChem
Predicted Hydrogen Bond Donor Count1PubChem
Predicted Hydrogen Bond Acceptor Count3PubChem
Predicted Rotatable Bond Count1PubChem
Predicted Topological Polar Surface Area50.2 ŲPubChem

Synthesis of this compound

Proposed Synthetic Pathway: The Gould-Jacobs Reaction

The proposed synthesis involves a two-step process starting from 3,5-dimethylaniline.

Gould_Jacobs_Reaction Aniline 3,5-Dimethylaniline Intermediate Anilinomethylenemalonate Intermediate Aniline->Intermediate Condensation (Heat) DEEM Diethyl ethoxymethylenemalonate (DEEM) DEEM->Intermediate Ester Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate Intermediate->Ester Thermal Cyclization (High Temperature) Product This compound Ester->Product Hydrolysis & Decarboxylation (NaOH, then H+)

Caption: Proposed Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Condensation: Heat the mixture at 120-130 °C for 2 hours. The initial condensation reaction forms the anilinomethylenemalonate intermediate and releases ethanol.

  • Cyclization: Increase the temperature to 240-250 °C and maintain for 30 minutes to facilitate the thermal cyclization. The reaction mixture will darken and become viscous.

  • Work-up: Cool the reaction mixture to room temperature. The crude product, ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Causality behind Experimental Choices: The initial lower temperature for the condensation step allows for the controlled formation of the intermediate while minimizing side reactions. The subsequent high temperature is necessary to overcome the activation energy for the intramolecular cyclization, which is the key ring-forming step of the Gould-Jacobs reaction[3].

Step 2: Hydrolysis to this compound

  • Hydrolysis: Suspend the purified ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a 10% aqueous solution of sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux and maintain for 2-3 hours until the ester is fully hydrolyzed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Acidification: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 2-3. The carboxylic acid will precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water to remove any remaining salts, and dry under vacuum to yield this compound.

Causality behind Experimental Choices: The use of a strong base like NaOH is essential for the saponification of the ester to the corresponding carboxylate salt. Subsequent acidification is required to protonate the carboxylate and precipitate the final carboxylic acid product.

Predicted Spectroscopic Data

Due to the absence of published experimental spectra for this compound, the following data are predicted based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts (in ppm) for this compound

ProtonPredicted Chemical Shift (δ)MultiplicityRationale
H2~9.0sDeshielded proton on the pyridine ring, adjacent to the nitrogen and the carboxylic acid.
H4~8.5sDeshielded proton on the pyridine ring.
H6~7.5sAromatic proton on the benzene ring.
H8~7.3sAromatic proton on the benzene ring.
5-CH₃~2.5sMethyl protons on the benzene ring.
7-CH₃~2.4sMethyl protons on the benzene ring.
COOH~13.0br sAcidic proton of the carboxylic acid, often broad and downfield.
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts (in ppm) for this compound

CarbonPredicted Chemical Shift (δ)Rationale
C2~150Carbon adjacent to nitrogen in the pyridine ring.
C3~125Carbon bearing the carboxylic acid group.
C4~140Carbon in the pyridine ring.
C4a~128Bridgehead carbon.
C5~138Carbon bearing the methyl group.
C6~130Aromatic carbon.
C7~140Carbon bearing the methyl group.
C8~125Aromatic carbon.
C8a~148Bridgehead carbon adjacent to nitrogen.
5-CH₃~18Methyl carbon.
7-CH₃~21Methyl carbon.
COOH~168Carboxylic acid carbon.
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the aromatic system and the carboxylic acid functional group.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)VibrationRationale
3300-2500O-H stretchVery broad band characteristic of a carboxylic acid dimer.
~3050C-H stretch (aromatic)Aromatic C-H vibrations.
~2950C-H stretch (aliphatic)Methyl C-H vibrations.
~1700C=O stretchStrong absorption for the carboxylic acid carbonyl.
~1600, ~1450C=C stretch (aromatic)Aromatic ring skeletal vibrations.
~1250C-O stretchCarboxylic acid C-O vibration.
~900O-H bendOut-of-plane bend for the carboxylic acid OH.
Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

m/zFragmentRationale
201[M]⁺Molecular ion peak.
184[M - OH]⁺Loss of a hydroxyl radical.
156[M - COOH]⁺Loss of the carboxylic acid group.
128[M - COOH - HCN]⁺Subsequent loss of hydrogen cyanide from the quinoline core.

Potential Biological Activities and Therapeutic Applications

While no specific biological studies have been conducted on this compound, the broader class of quinoline-3-carboxylic acid derivatives has demonstrated a wide range of pharmacological activities. Based on these established structure-activity relationships, we can infer the potential therapeutic applications of this compound.

Antiproliferative and Anticancer Activity

Many quinoline-3-carboxylic acid derivatives have shown potent antiproliferative activity against various cancer cell lines[1][4]. The mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.

Kinase Inhibition: The quinoline scaffold is a common feature in many kinase inhibitors[2]. It is plausible that this compound could act as an inhibitor of protein kinases involved in cancer cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR, VEGFR) or downstream signaling kinases (e.g., PI3K, Akt, MAPK).

Kinase_Inhibition_Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Inhibitor 5,7-Dimethylquinoline- 3-carboxylic acid Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibition

Caption: Potential mechanism of antiproliferative activity via kinase inhibition.

Antimicrobial Activity

The quinoline core is also a well-known pharmacophore in antimicrobial agents. The mechanism of action of many quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair[5]. It is conceivable that this compound could exhibit antibacterial activity through a similar mechanism.

Antimicrobial_Mechanism Inhibitor 5,7-Dimethylquinoline- 3-carboxylic acid DNA_Gyrase DNA Gyrase Inhibitor->DNA_Gyrase Inhibition Topoisomerase_IV Topoisomerase IV Inhibitor->Topoisomerase_IV Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Potential mechanism of antimicrobial activity via inhibition of bacterial topoisomerases.

Conclusion

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Based on the extensive literature on related quinoline derivatives, this compound is predicted to possess significant antiproliferative and antimicrobial properties. The synthetic route proposed herein offers a practical approach for its preparation, and the predicted spectroscopic data provide a basis for its characterization. Further experimental investigation into the synthesis, biological evaluation, and mechanism of action of this compound is warranted to fully elucidate its therapeutic potential. This technical guide serves as a valuable starting point for researchers embarking on the exploration of this intriguing molecule.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Chen, Y. L., et al. (2001). Design and synthesis of a new class of quinoline-3-carboxylic acids as potent and selective inhibitors of the human dihydroorotate dehydrogenase. Journal of medicinal chemistry, 44(17), 2707–2710. [Link]

  • Sharma, P. C., & Jain, S. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1269-1278. [Link]

  • Roma, G., et al. (2000). 1,8-Naphthyridin-4-one-3-carboxylic acid derivatives as new chemotherapeutic agents. European journal of medicinal chemistry, 35(11), 1021–1035. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Afrin, S., et al. (2021). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 26(16), 4933. [Link]

  • Aly, R. M., et al. (2025). Quinoline-based small molecules as effective protein kinases inhibitors (Review). Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-258. [Link]

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5,7-Dimethylquinoline-3-carboxylic acid synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 5,7-Dimethylquinoline-3-carboxylic Acid

Abstract

This technical guide provides a comprehensive exploration of the synthetic pathway leading to this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The quinoline scaffold is a privileged structure in medicinal chemistry, and derivatives of 3-quinoline carboxylic acid, in particular, have been investigated as potent inhibitors of various protein kinases.[1] This document is structured for researchers, chemists, and drug development professionals, offering a narrative built on foundational chemical principles, field-proven experimental protocols, and mechanistic insights. The primary focus is the Gould-Jacobs reaction, a robust and classical method for constructing the 4-hydroxyquinoline-3-carboxylic acid core, which serves as the direct precursor to the target molecule. We will dissect each stage of this pathway, from initial condensation to final hydrolysis, providing not just the procedural steps but the causal logic behind them.

Introduction: The Strategic Importance of the Quinoline Core

Quinolines are a class of nitrogen-containing heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This structural motif is prevalent in numerous natural products, pharmaceuticals, and functional materials, exhibiting a wide array of biological activities including antimalarial, anticancer, and antibacterial properties.[2] The synthesis of substituted quinolines is a cornerstone of modern heterocyclic chemistry.

Several named reactions have been developed for quinoline synthesis, including the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[2][3] However, for the specific construction of a quinoline ring bearing a carboxylic acid at the 3-position and a hydroxyl group at the 4-position, the Gould-Jacobs reaction stands out for its reliability and strategic efficiency.[4][5] This reaction proceeds by condensing an arylamine with an alkoxymethylenemalonic ester, followed by a thermal cyclization and subsequent hydrolysis.[5] This guide will elucidate this pathway for the specific synthesis of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid .

Overall Synthesis Workflow

The synthesis is a three-stage process beginning with commercially available starting materials: 3,5-dimethylaniline and diethyl ethoxymethylenemalonate (DEEM).

G cluster_0 Stage 1: Condensation cluster_1 Stage 2: Thermal Cyclization cluster_2 Stage 3: Saponification A 3,5-Dimethylaniline C Diethyl 2-((3,5-dimethylphenyl)amino)maleate A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 5,7-dimethyl-4-oxo- 1,4-dihydroquinoline-3-carboxylate C->D High Temperature (~250 °C) E 5,7-Dimethyl-4-hydroxy- quinoline-3-carboxylic Acid D->E 1. NaOH, H₂O/EtOH 2. HCl (aq)

Caption: Overall workflow for the synthesis of 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic Acid.

Part I: Condensation of 3,5-Dimethylaniline with DEEM

The first critical step is the formation of the enamine intermediate, diethyl 2-((3,5-dimethylphenyl)amino)maleate. This reaction is a nucleophilic substitution on the electron-deficient double bond of DEEM.

Mechanistic Insight

The reaction begins with the nucleophilic attack of the nitrogen atom of 3,5-dimethylaniline on the β-carbon of the ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to yield the stable substituted enamine product.[6] The reaction is typically driven to completion by the formation of this conjugated system.

G reactant1 3,5-Dimethylaniline H₃C-Ar-NH₂ intermediate Nucleophilic Attack Formation of zwitterionic intermediate reactant1->intermediate reactant2 Diethyl Ethoxymethylenemalonate (DEEM) EtO-CH=C(COOEt)₂ reactant2->intermediate product Diethyl 2-((3,5-dimethylphenyl)amino)maleate H₃C-Ar-NH-CH=C(COOEt)₂ intermediate->product elimination - EtOH

Caption: Mechanism of the initial condensation step.

Experimental Protocol: Condensation

This protocol is adapted from methodologies employing microwave assistance to ensure rapid and efficient synthesis.[7]

  • Reagent Preparation: In a 5 mL high-pressure microwave reaction tube equipped with a magnetic stir bar, combine 3,5-dimethylaniline (0.5 mmol) and diethyl ethoxymethylenemalonate (DEEM) (1.0 mmol).

  • Initial Mixing: Seal the tube and stir the mixture at room temperature for 1 hour to ensure homogeneity. The aniline will readily react with the DEEM.

  • Microwave Irradiation: Place the reaction vessel into a microwave synthesizer. Irradiate the mixture for 30 minutes at 150 °C.

  • Work-up and Isolation: After cooling to room temperature, the resulting product, diethyl 2-((3,5-dimethylphenyl)amino)maleate, is typically a viscous oil or low-melting solid. It can be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.

ParameterValueReference
Starting Material A 3,5-Dimethylaniline-
Starting Material B Diethyl ethoxymethylenemalonate-
Stoichiometry (A:B) 1 : 2[7]
Temperature 150 °C (Microwave)[7]
Reaction Time 30 minutes[7]
Typical Yield 74–96% (for analogous reactions)[7]

Part II: Thermal Cyclization to the Quinoline Core

This stage is the defining step of the Gould-Jacobs reaction, involving a high-temperature intramolecular cyclization to form the quinoline ring system.

Mechanistic Insight

The cyclization is a 6-electron electrocyclic reaction, a type of pericyclic reaction that occurs through a concerted cyclic transition state.[5] The reaction requires significant thermal energy to overcome the activation barrier for ring closure onto the aromatic ring. This is why high temperatures, often exceeding 250 °C, are necessary.[6] The initial cyclized product is a dihydroquinoline which quickly tautomerizes to the more thermodynamically stable aromatic 4-hydroxyquinoline system.

G start Enamine Intermediate Ar-NH-CH=C(COOEt)₂ transition 6π Electrocyclization [Transition State] start->transition Heat (>250°C) cyclized Dihydro-oxo-quinoline Initial cyclized product transition->cyclized product Ethyl 5,7-dimethyl-4-hydroxy... Tautomerization to aromatic system cyclized->product Keto-Enol Tautomerism

Caption: Mechanism of the thermal electrocyclization step.

Experimental Protocol: Cyclization

This procedure utilizes a high-boiling solvent to achieve the necessary reaction temperature.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the crude diethyl 2-((3,5-dimethylphenyl)amino)maleate (1.0 eq) to a high-boiling solvent such as diphenyl ether or Dowtherm A. The solvent should be preheated to ~250 °C.

  • Reaction Execution: Add the intermediate dropwise to the hot solvent with vigorous stirring. The addition should be controlled to maintain the temperature. After the addition is complete, maintain the reaction at 250 °C for 15-30 minutes.

  • Product Precipitation: Cool the reaction mixture to room temperature. The product, ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, will precipitate from the solvent.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with a non-polar solvent like hexane or toluene to remove the high-boiling reaction solvent. The product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

ParameterValueRationale / Reference
Starting Material Diethyl 2-((3,5-dimethylphenyl)amino)maleate-
Solvent Diphenyl Ether or Dowtherm AHigh boiling point allows for required cyclization temperature.
Temperature 250 °CTo overcome the activation energy for electrocyclization.[6]
Reaction Time 15 - 30 minutesSufficient for complete cyclization at this temperature.
Work-up Cooling, precipitation, filtrationThe product has low solubility in the non-polar solvent at RT.

Part III: Saponification to the Carboxylic Acid

The final step is the hydrolysis of the ethyl ester to the target carboxylic acid. This is a standard saponification reaction.

Mechanistic Insight

The reaction proceeds via a base-catalyzed nucleophilic acyl substitution. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group. The resulting carboxylate is protonated in a final acidic work-up step to yield the neutral carboxylic acid.

Experimental Protocol: Saponification
  • Reaction Setup: Suspend the ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide (NaOH).

  • Hydrolysis: Heat the mixture to reflux with stirring for 2-4 hours, or until the reaction is complete (monitored by TLC). The solid ester will gradually dissolve as it is converted to the more soluble sodium salt.

  • Acidification: After cooling the reaction mixture to room temperature, pour it into cold water. Acidify the solution to a pH of approximately 4-5 by the slow addition of concentrated hydrochloric acid (HCl).

  • Isolation: The target compound, 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water to remove inorganic salts, and dry under vacuum.

ParameterValueRationale / Reference
Starting Material Ethyl 5,7-dimethyl-4-oxo...3-carboxylate-
Reagent Sodium Hydroxide (10% aq.)Base catalyst for ester hydrolysis.
Solvent Ethanol / WaterCo-solvent system to dissolve both ester and base.
Temperature RefluxTo accelerate the rate of hydrolysis.
Work-up Acidification with HClTo protonate the carboxylate salt and precipitate the acid.

Conclusion and Future Perspectives

The Gould-Jacobs reaction provides a reliable and effective pathway for the synthesis of 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid. The three-stage process—condensation, thermal cyclization, and saponification—is built on fundamental and well-understood organic reaction mechanisms. The causality behind each experimental choice, from the high temperatures required for cyclization to the basic conditions for hydrolysis, is clear and scientifically validated. This guide provides the foundational knowledge for researchers to not only replicate this synthesis but also to adapt it for the creation of a diverse library of quinoline derivatives for applications in drug discovery and beyond.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Wikipedia. (2023). Gould–Jacobs reaction. Retrieved from [Link]

  • MDPI. (2022). Diethyl 2-((aryl(alkyl)amino)methylene)malonates: Unreported Mycelial Growth Inhibitors against Fusarium oxysporum. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]

  • PubMed. (2012). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

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5,7-Dimethylquinoline-3-carboxylic Acid: A Privileged Scaffold for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents. Among its derivatives, quinoline-3-carboxylic acids have emerged as a particularly promising class, demonstrating a diverse range of biological activities. This technical guide focuses on 5,7-dimethylquinoline-3-carboxylic acid, a specific analogue with significant, yet underexplored, potential. While direct literature on this exact molecule is nascent, this document will synthesize data from closely related analogues and established chemical principles to provide a comprehensive overview of its potential synthesis, biological activities, and avenues for future research. We will delve into rational synthetic strategies, hypothesize its mechanism of action in key disease areas, and provide detailed experimental protocols for its evaluation, thereby offering a roadmap for its development from a laboratory curiosity to a potential clinical candidate.

Introduction: The Quinoline Moiety in Drug Discovery

Quinoline, a bicyclic aromatic heterocycle, is a "privileged scaffold" in drug discovery, meaning it is a structural framework that is capable of binding to multiple biological targets with high affinity.[1] This versatility has led to the development of numerous quinoline-based drugs with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory therapies.[2][3] The carboxylic acid functional group at the 3-position of the quinoline ring is particularly significant, as it can act as a key pharmacophore, participating in crucial interactions with biological targets such as enzymes and receptors.[4]

The addition of methyl groups to the quinoline core, as in this compound, can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, which in turn can modulate its pharmacokinetic and pharmacodynamic profile. This guide will explore the untapped potential of this specific dimethylated analogue.

Synthetic Strategies for this compound

While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for quinoline synthesis can be readily adapted. The Doebner-von Miller reaction and the Friedländer synthesis are two of the most robust and versatile methods for constructing the quinoline core.[5][6]

Proposed Synthesis via the Doebner Reaction

The Doebner reaction provides a straightforward route to quinoline-4-carboxylic acids, which can be subsequently modified. However, a variation of this reaction, often referred to as the Doebner-von Miller reaction, can be adapted to yield the desired 3-carboxylic acid derivative.[7] The proposed synthetic pathway starts from 3,5-dimethylaniline.

Reaction Scheme:

Doebner_Reaction 3,5-Dimethylaniline 3,5-Dimethylaniline Reaction Doebner-von Miller Reaction 3,5-Dimethylaniline->Reaction Pyruvic_acid Pyruvic acid Pyruvic_acid->Reaction Formaldehyde Formaldehyde Formaldehyde->Reaction Product This compound Reaction->Product Acid catalyst, Heat Friedlander_Synthesis Starting_Material 2-Amino-4,6-dimethylbenzaldehyde Reaction Friedländer Annulation Starting_Material->Reaction Reagent Ethyl pyruvate Reagent->Reaction Intermediate Ethyl 5,7-dimethylquinoline-3-carboxylate Reaction->Intermediate Base catalyst (e.g., piperidine), Heat Hydrolysis Hydrolysis Intermediate->Hydrolysis NaOH, H2O/EtOH, Heat Product This compound Hydrolysis->Product Anticancer_Mechanism Molecule 5,7-Dimethylquinoline- 3-carboxylic acid Target Dihydroorotate Dehydrogenase (DHODH) Molecule->Target Inhibits Pathway De Novo Pyrimidine Biosynthesis Target->Pathway Key Enzyme in Outcome1 Depletion of Pyrimidine Pool Pathway->Outcome1 Leads to Outcome2 Inhibition of DNA and RNA Synthesis Outcome1->Outcome2 Results in Result Cell Cycle Arrest and Apoptosis in Cancer Cells Outcome2->Result

Sources

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 5,7-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of 5,7-Dimethylquinoline-3-carboxylic acid. Developed for researchers, scientists, and professionals in drug development, this guide provides a comprehensive, step-by-step protocol, from sample preparation to data analysis. The causality behind experimental choices is explained to ensure scientific integrity and facilitate method adoption and troubleshooting. The method utilizes a reverse-phase C18 column with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision, making it suitable for a range of applications from routine quality control to advanced research.

Introduction

This compound is a quinoline derivative of interest in pharmaceutical research and development due to the diverse biological activities associated with the quinoline scaffold. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, formulation development, and quality control of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for its precision in both qualitative and quantitative assessments.[1][2] This application note details a validated reverse-phase HPLC (RP-HPLC) method specifically developed for this compound.

The method's development was guided by the physicochemical properties of the analyte. As a carboxylic acid, the ionization state of this compound is pH-dependent. Based on structurally similar compounds, the carboxylic acid group is predicted to have a pKa value in the range of 3-5.[2] To ensure consistent retention and sharp peak shapes on a non-polar C18 stationary phase, it is crucial to suppress the ionization of the carboxylic acid group. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[3] Therefore, a mobile phase with a pH of approximately 2.5 was selected.

Experimental

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this analysis.[4][5][6]

  • Chemicals and Reagents:

    • This compound reference standard (purity ≥98%)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Orthophosphoric acid (analytical grade)

    • Ultrapure water

Chromatographic Conditions

The optimized HPLC conditions for the analysis of this compound are summarized in the table below.

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)
Mobile Phase B Acetonitrile
Gradient Elution See Table 2
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm
Run Time 15 minutes

Table 1: HPLC Method Parameters

Table 2: Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

Protocols

Mobile Phase Preparation

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Measure 1.0 mL of orthophosphoric acid.

  • Add it to 999 mL of ultrapure water in a 1 L volumetric flask.

  • Mix thoroughly.

  • Degas the solution for at least 15 minutes using a suitable method like vacuum filtration or sonication.[7]

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile directly.

  • Degas the solvent before use.

Standard Solution Preparation

Stock Standard Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

Working Standard Solutions:

  • Prepare a series of working standard solutions by diluting the stock standard solution with the initial mobile phase composition (90:10 Mobile Phase A:Mobile Phase B).

  • A suggested concentration range for the calibration curve is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation

The sample preparation protocol will vary depending on the matrix. For a drug substance, a simple dissolution in methanol followed by dilution with the mobile phase is typically sufficient. For formulated products, extraction and filtration steps may be necessary to remove excipients.

General Protocol for a Drug Substance:

  • Accurately weigh a sample of the drug substance.

  • Dissolve it in a suitable volume of methanol to obtain a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.[1][8] The validation parameters assessed were specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.

Specificity

Specificity was evaluated by analyzing a blank (mobile phase), a placebo (if applicable), and the analyte standard. The chromatograms were examined for any interfering peaks at the retention time of this compound.

Linearity

Linearity was determined by constructing a calibration curve with at least five concentrations across the range of 1-100 µg/mL. The peak area response was plotted against the concentration, and the linearity was evaluated by the correlation coefficient (r²) of the linear regression.

Accuracy

Accuracy was assessed by performing recovery studies at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery of the analyte was calculated.

Precision
  • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day. The relative standard deviation (RSD) of the peak areas was calculated.

  • Intermediate Precision (Inter-day precision): Assessed by repeating the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results was calculated.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The effect of these changes on the retention time and peak area was monitored.

Data Presentation

The results of the method validation are summarized in the following table:

Validation ParameterAcceptance CriteriaObserved Results
Linearity (r²) ≥ 0.9990.9995
Accuracy (% Recovery) 98.0 - 102.0%[9]99.2 - 101.5%
Precision (RSD)
- Repeatability≤ 2.0%[10]0.8%
- Intermediate Precision≤ 2.0%1.2%
Robustness No significant impact on resultsPassed

Table 3: Summary of Method Validation Results

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System (Injection & Separation) MobilePhase->HPLC_System Standard Standard Preparation Standard->HPLC_System Sample Sample Preparation Sample->HPLC_System Detection UV Detection (280 nm) HPLC_System->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Final Report Integration->Report Validation_Parameters cluster_precision Precision Components center_node Reliable HPLC Method Specificity Specificity Specificity->center_node Linearity Linearity Linearity->center_node Accuracy Accuracy Accuracy->center_node Precision Precision Precision->center_node Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness Robustness->center_node

Caption: Inter-relationship of validation parameters.

Conclusion

The HPLC method described in this application note provides a reliable and robust means for the quantification of this compound. The method is specific, linear, accurate, and precise over a wide concentration range. The detailed protocol and the rationale behind the experimental choices should enable easy implementation of this method in a quality control or research laboratory setting.

References

  • Synthesis of a 5-Carboxy Indole-Based Spiropyran Fluorophore: Thermal, Electrochemical, Photophysical and Bovine Serum Albumin Interaction Investigations. MDPI. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Preparing the Mobile Phases. Shimadzu. Available from: [Link]

  • RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate. Available from: [Link]

  • Typical UV spectra of the different compound types -from left to right... ResearchGate. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Acceptance criteria of validation parameters for HPLC. ResearchGate. Available from: [Link]

  • HPLC Tips & Tricks: Mobile Phase Preparation - Buffers. Separation Science. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available from: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available from: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Reverse Phase HPLC Column. Hawach Scientific. Available from: [Link]

Sources

NMR spectroscopy of 5,7-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5,7-Dimethylquinoline-3-carboxylic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the structural elucidation of this compound using advanced Nuclear Magnetic Resonance (NMR) spectroscopy. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide moves beyond standard procedures to explain the underlying principles and strategic choices in experimental design. We detail a multi-faceted approach, beginning with one-dimensional (1D) ¹H and ¹³C NMR for initial assessment, followed by two-dimensional (2D) techniques—COSY, HSQC, and HMBC—to achieve unambiguous assignment of all proton and carbon signals. The protocols herein are designed to be self-validating, ensuring researchers can confidently ascertain the structure and purity of this and related quinoline derivatives.

Introduction: The Significance of Quinoline Scaffolds

Quinoline and its derivatives are privileged heterocyclic scaffolds in medicinal chemistry and materials science, renowned for their wide range of pharmacological attributes. The precise structural characterization of these molecules is fundamental to understanding their structure-activity relationships (SAR).[1] this compound (CAS 948293-95-6) is a specific derivative whose biological and chemical properties are intrinsically linked to the electronic environment and spatial arrangement of its atoms.[2][3]

NMR spectroscopy stands as the most powerful technique for the unambiguous structural determination of such organic molecules in solution.[4] It provides detailed information on the molecular structure, atom connectivity, and electronic environments through the analysis of chemical shifts (δ), coupling constants (J), and signal integrations.[1] This guide provides the strategic framework and detailed protocols for a complete NMR characterization of this compound.

Foundational Principles & Strategic Workflow

A successful structural elucidation relies on a logical progression of experiments. A simple 1D spectrum can be crowded or ambiguous for complex molecules. Therefore, a combination of 1D and 2D NMR experiments is essential for a complete and confident assignment.[4]

Our workflow is designed to build upon the information gathered at each stage, from initial functional group identification to the final assembly of the molecular skeleton.

G Figure 1: Strategic NMR Workflow cluster_prep Phase 1: Preparation cluster_1D Phase 2: Initial Analysis (1D) cluster_2D Phase 3: Connectivity Mapping (2D) cluster_final Phase 4: Structure Confirmation SamplePrep Sample Preparation (Solvent Selection, Concentration) H1_NMR ¹H NMR (Proton count, splitting) SamplePrep->H1_NMR Acquire Spectra C13_NMR ¹³C NMR (Carbon count, types) SamplePrep->C13_NMR Acquire Spectra COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Resolve spin systems HSQC HSQC (Direct ¹H-¹³C Correlation) C13_NMR->HSQC Assign protonated carbons COSY->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlation) HSQC->HMBC Connect fragments & assign quaternary carbons Assignment Full Spectral Assignment & Structure Elucidation HMBC->Assignment Finalize Structure

Figure 1: Strategic NMR Workflow

Experimental Protocols

Sample Preparation: The Critical First Step

The quality of NMR data is directly dependent on proper sample preparation. The choice of solvent is paramount.

  • Causality behind Solvent Choice: For this compound, deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Its polarity effectively dissolves the carboxylic acid, and its ability to form hydrogen bonds with the acidic proton of the -COOH group slows down its exchange with residual water, often making this proton visible in the ¹H spectrum. Furthermore, the chemical shifts of many common solvents are well-documented and can be easily identified.

  • Concentration Considerations: For quinoline derivatives, concentration can influence chemical shifts due to intermolecular π-π stacking interactions.[5] It is crucial to use a consistent and reported concentration (e.g., 5-10 mg in 0.6 mL of solvent) for reproducibility.

Protocol:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Add ~0.6 mL of DMSO-d₆.

  • Cap the tube and vortex gently until the sample is fully dissolved. Mild heating or sonication may be applied if necessary.

  • Insert the NMR tube into a spinner turbine, ensuring the depth is correctly calibrated for the spectrometer.

1D NMR Spectroscopy: The Initial Blueprint

1D spectra provide the fundamental data for structural analysis: the number and types of protons and carbons.[1]

Protocol for ¹H NMR:

  • Insert the sample into the NMR magnet.

  • Lock onto the deuterium signal of the DMSO-d₆.

  • Shim the magnetic field to achieve optimal homogeneity. A good shim results in a sharp, symmetrical solvent peak.

  • Acquire the ¹H spectrum using standard single-pulse parameters. A spectral width of ~16 ppm and an acquisition time of 2-4 seconds are typical starting points.

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum using the residual DMSO peak at δ ~2.50 ppm.

  • Integrate all signals to determine the relative number of protons for each resonance.

Protocol for ¹³C NMR:

  • Using the same locked and shimmed sample, set up a ¹³C experiment with proton decoupling.

  • Acquire the spectrum with a spectral width of ~240 ppm. A sufficient number of scans (often several hundred to thousands) is required due to the low natural abundance of ¹³C.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum using the DMSO-d₆ solvent peak at δ ~39.52 ppm.

2D NMR Spectroscopy: Assembling the Molecular Puzzle

2D NMR techniques are indispensable for establishing atomic connectivity, resolving signal overlap, and achieving a definitive structural assignment.[6][7]

G Figure 2: Logic of 2D NMR Connectivity cluster_mol H2 H2 H4 H4 H2->H4 COSY (J-coupling) C2 C2 H2->C2 HSQC (¹JCH) C3 C3 H2->C3 HMBC (²JCH) C4 C4 H2->C4 HMBC (³JCH) H4->C3 HMBC (²JCH) H4->C4 HSQC (¹JCH) COOH C=O H4->COOH HMBC (³JCH) H6 H6 H8 H8 H6->H8 No COSY (meta) C6 C6 H6->C6 HSQC (¹JCH) C8 C8 H8->C8 HSQC (¹JCH) Me5 5-CH₃ C5 C5 Me5->C5 HMBC (²JCH) C5_Me C5_Me Me5->C5_Me HSQC (¹JCH) Me7 7-CH₃ C7 C7 Me7->C7 HMBC (²JCH) C7_Me C7_Me Me7->C7_Me HSQC (¹JCH)

Figure 2: Logic of 2D NMR Connectivity

Protocol for 2D COSY (Correlation Spectroscopy):

  • Purpose: To identify protons that are spin-spin coupled, typically those on adjacent carbons (¹H-¹H connectivity). This helps establish proton spin systems within the molecule.[1]

  • Run a standard gradient-enhanced COSY (gCOSY) experiment.

  • The spectral width in both dimensions should match the ¹H spectral width.

  • Process the 2D data by applying Fourier transformation in both dimensions.

  • Analyze the spectrum: Cross-peaks (off-diagonal signals) connect protons that are coupled to each other.

Protocol for 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Purpose: To identify which protons are directly attached to which carbons (¹J(C,H) correlation).[1][6]

  • Run a standard gradient-enhanced HSQC experiment.

  • The F2 dimension (¹H) should have the same spectral width as the 1D ¹H spectrum. The F1 dimension (¹³C) should encompass the expected range for protonated carbons (~0-160 ppm).

  • Processing involves Fourier transformation in both dimensions.

  • Analyze the spectrum: Each cross-peak correlates a specific proton signal with the signal of the carbon it is directly bonded to.

Protocol for 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Purpose: To identify longer-range couplings between protons and carbons, typically over two or three bonds (²J(C,H) and ³J(C,H)). This is crucial for connecting different spin systems and for assigning quaternary (non-protonated) carbons.[1][8]

  • Run a standard gradient-enhanced HMBC experiment.

  • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment, but ensure the ¹³C width covers the full range, including quaternary and carbonyl carbons (~0-180 ppm).

  • Process the 2D data.

  • Analyze the spectrum: Cross-peaks show correlations between protons and carbons separated by multiple bonds, allowing the assembly of the complete carbon skeleton.

Data Interpretation and Expected Results

The structure of this compound dictates a specific NMR signature. Based on known substituent effects on the quinoline ring, we can predict the approximate chemical shifts.[1] Electron-donating methyl groups will cause upfield shifts (lower ppm) for nearby nuclei, while the electron-withdrawing carboxylic acid group will cause downfield shifts (higher ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

PositionAtom TypePredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Key 2D Correlations (Observed from)
2CH~9.2 (s)~152HMBC to C4, C3, C8a
3C-~128HMBC from H2, H4
4CH~8.8 (s)~138HMBC to C2, C5, C8a, COOH
4aC-~127HMBC from H2, H5, H8
5C-~138HMBC from H4, H6, 5-CH₃
5-CH₃CH₃~2.5 (s)~21HSQC to 5-CH₃; HMBC to C5, C6, C4a
6CH~7.6 (s)~130HMBC to C5, C7, C8, C4a
7C-~140HMBC from H6, H8, 7-CH₃
7-CH₃CH₃~2.5 (s)~21HSQC to 7-CH₃; HMBC to C7, C6, C8
8CH~7.9 (s)~125HMBC to C6, C7, C4a
8aC-~148HMBC from H2, H4, H8
COOHCOOH>13.0 (br s)~167HMBC from H4

Note: Predicted shifts are estimates. Actual values may vary. 's' denotes singlet, 'br s' denotes broad singlet.

Interpretation Strategy:

  • ¹H Spectrum: Identify the four aromatic protons (H2, H4, H6, H8), the two methyl singlets, and the broad carboxylic acid proton. The downfield signals around 9 ppm are characteristic of protons at positions 2 and 4 of a quinoline ring.[9]

  • ¹³C Spectrum: Expect 12 distinct carbon signals: 4 quaternary carbons, 4 CH carbons in the aromatic region, 2 methyl carbons, the carboxylic acid carbon, and the C3 quaternary carbon. The carbonyl carbon of the carboxylic acid is expected in the 165-190 ppm range.[10][11]

  • COSY: This experiment will likely show no correlations between the aromatic protons as they are separated by quaternary carbons or are in a meta-relationship, leading to very small or no observable coupling. This lack of correlation is itself a key piece of structural information.

  • HSQC: Directly correlate each proton signal (H2, H4, H6, H8, and the two -CH₃) to its attached carbon.

  • HMBC: This is the key experiment. Use it to connect the fragments. For example, a correlation from the H2 proton to the C4 carbon, and from the H4 proton to the C2 carbon, confirms their proximity. Correlations from the methyl protons to the aromatic ring carbons will definitively place them at C5 and C7. A crucial correlation from H4 to the carbonyl carbon will confirm the position of the carboxylic acid group at C3.[8]

Conclusion

By systematically applying the 1D and 2D NMR protocols detailed in this guide, researchers can achieve a complete and unambiguous structural characterization of this compound. This strategic approach, which emphasizes understanding the causality behind each experiment, not only ensures the integrity of the results but also provides a robust framework applicable to the analysis of other novel quinoline derivatives and complex small molecules.

References

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available from: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available from: [Link]

  • National Institutes of Health (NIH). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Available from: [Link]

  • JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available from: [Link]

  • Chemistry LibreTexts. 2D NMR Introduction. Available from: [Link]

  • anuchen. Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Available from: [Link]

  • PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]

  • Magritek. Case Study: Structure Verification of Quinine Using 1D and 2D NMR Methods. Available from: [Link]

  • Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

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Application Notes and Protocols for Cell-based Assays with 5,7-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif frequently found in bioactive natural products and synthetic pharmaceuticals.[1] Derivatives of quinoline-3-carboxylic acid, in particular, have garnered significant interest in medicinal chemistry and drug discovery due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and protein kinase inhibitory properties.[2][3][4] 5,7-Dimethylquinoline-3-carboxylic acid (DMQCA) is a member of this promising class of compounds. While specific biological activities of DMQCA are still under investigation, its structural similarity to other reported bioactive quinoline-3-carboxylic acids suggests its potential as a modulator of key cellular pathways.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of this compound in a variety of cell-based assays. As a Senior Application Scientist, the following protocols and insights are designed to be both technically robust and scientifically grounded, enabling investigators to effectively probe the biological effects of DMQCA. The methodologies described herein are based on established cell-based assay principles and the known activities of related quinoline derivatives, providing a strong foundation for hypothesis-driven research.

Chemical Properties of this compound
PropertyValue
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
CAS Number 948293-95-6
Form Solid

Proposed Mechanism of Action and Assay Selection

Based on the literature for structurally related quinoline-3-carboxylic acid derivatives, a plausible hypothesis for the mechanism of action of DMQCA is the inhibition of protein kinases involved in cell proliferation and survival signaling, such as Protein Kinase CK2.[4] Inhibition of such kinases can lead to cell cycle arrest and induction of apoptosis. Additionally, quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through modulation of signaling pathways like NF-κB.[3]

Therefore, the following core assays are recommended to characterize the cellular effects of this compound:

  • Cell Viability and Cytotoxicity Assay (MTT Assay): To determine the effect of DMQCA on cell proliferation and to establish a dose-response curve for calculating the IC₅₀ value.

  • Apoptosis Assay (Caspase-3/7 Activity): To investigate if the observed cytotoxicity is due to the induction of apoptosis.

  • NF-κB Translocation Assay: To assess the potential anti-inflammatory effects of DMQCA by monitoring the nuclear translocation of the NF-κB p65 subunit.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by DMQCA, leading to the cellular outcomes measured in the proposed assays.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Complex Receptor->IKK Activation DMQCA 5,7-Dimethylquinoline- 3-carboxylic acid Kinase Protein Kinase (e.g., CK2) DMQCA->Kinase Inhibition Caspase_p Pro-Caspase-3/7 Kinase->Caspase_p Anti-apoptotic Signal IkB IκB IKK->IkB Phosphorylation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation Caspase_a Active Caspase-3/7 Caspase_p->Caspase_a Activation Apoptosis Apoptosis Caspase_a->Apoptosis NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB IκB Degradation Gene_Expression Gene Expression (Inflammation, Survival) NFkB_n->Gene_Expression Modulation G cluster_setup Assay Setup cluster_assays Specific Assay Procedures cluster_readout Data Acquisition & Analysis Seed_Cells Seed Cells in 96-well Plate Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with DMQCA (Dose-response) Incubate_24h->Treat_Compound Incubate_Time Incubate (Time-course) Treat_Compound->Incubate_Time MTT Add MTT Reagent Incubate 2-4h Incubate_Time->MTT Caspase Add Caspase-Glo Reagent Incubate 1-2h Incubate_Time->Caspase NFkB Stimulate (TNF-α) Fix & Stain Incubate_Time->NFkB Read_Absorbance Read Absorbance (570 nm) MTT->Read_Absorbance Read_Luminescence Read Luminescence Caspase->Read_Luminescence Image_Analyze Image Acquisition & Analysis NFkB->Image_Analyze Analyze_Data Calculate % Viability, Fold Change, or Nuc/Cyto Ratio Read_Absorbance->Analyze_Data Read_Luminescence->Analyze_Data Image_Analyze->Analyze_Data

Caption: General experimental workflow for cell-based assays with DMQCA.

Assay Validation and Best Practices

To ensure the reliability and reproducibility of the results obtained, it is crucial to validate each assay. [5][6]Key validation parameters include:

  • Z'-factor: To assess the quality and dynamic range of the assay, especially for high-throughput screening. A Z'-factor between 0.5 and 1.0 is considered excellent.

  • Intra- and Inter-assay Precision: To determine the variability within a single experiment and between different experiments.

  • Robustness: To evaluate the assay's performance when small, deliberate changes are made to the protocol parameters (e.g., incubation times, reagent concentrations). [7]* Positive and Negative Controls: The inclusion of appropriate controls is essential for data interpretation and quality control.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The cell-based assays outlined in this application note provide a robust framework for elucidating its biological activity, particularly in the areas of cancer cell proliferation, apoptosis, and inflammation. By following these detailed protocols and adhering to best practices in assay validation, researchers can generate high-quality, reproducible data to advance our understanding of this and other related compounds.

References

  • Bukhari, S. N. A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(13), 1736-1748. Available at: [Link]

  • El-Sayed, M. A., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(19), 6289. Available at: [Link]

  • Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 27(15), 4983. Available at: [Link]

  • Volynets, G. P., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 138-147. Available at: [Link]

  • DeCory, T. R. (2012). Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. Methods in Molecular Biology, 915, 237-251. Available at: [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved January 23, 2026, from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved January 23, 2026, from [Link]

  • Antibodies.com. (2025). Cell-Based Assays Guide. Retrieved January 23, 2026, from [Link]

  • Sterling Pharma Solutions. (2024). Applying analytical method validation to cell-based potency assays. Retrieved January 23, 2026, from [Link]

  • MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. Retrieved January 23, 2026, from [Link]

  • Al-Bayati, F. A. (2023). MTT (Assay protocol. protocols.io. Available at: [Link]

  • Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). Retrieved January 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • An, F., & Li, W. (2018). A review for cell-based screening methods in drug discovery. Fitoterapia, 127, 1-10. Available at: [Link]

  • Skanda Life Sciences. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved January 23, 2026, from [Link]

  • Kumar, S. (2018). Caspase Protocols in Mice. Methods in Molecular Biology, 1709, 1-11. Available at: [Link]

  • American Chemical Society Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • Skanda Life Sciences. (2024). Cell based assays – Assay Development and Validation. Retrieved January 23, 2026, from [Link]

  • BMG LABTECH. (2022). Cell-based assays on the rise. Retrieved January 23, 2026, from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved January 23, 2026, from [Link]

  • Provost, J. J. (2018). MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Platenburg, G. (2017). A Practical Approach to Biological Assay Validation. EDRA Services. Available at: [Link]

  • Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved January 23, 2026, from [Link]

Sources

5,7-Dimethylquinoline-3-carboxylic Acid: A Versatile Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural bioactive compounds.[1] Its unique electronic and steric properties allow for diverse interactions with biological targets, leading to a wide spectrum of pharmacological activities.[2] Derivatives of quinoline have been extensively developed as anticancer, antibacterial, anti-inflammatory, and antimalarial agents.[1] The carboxylic acid functionality at the 3-position, in particular, serves as a crucial handle for synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. This document provides a detailed guide on the utilization of a specific decorated quinoline, 5,7-dimethylquinoline-3-carboxylic acid, as a key intermediate in the synthesis of potential therapeutic agents.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a starting material is fundamental to its successful application in multi-step synthesis.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₂[ChemSupplier]
Molecular Weight 201.22 g/mol [ChemSupplier]
Appearance Solid[ChemSupplier]
CAS Number 948293-95-6[ChemSupplier]

Synthesis of the Core Intermediate: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and widely employed method for the synthesis of 4-hydroxyquinoline derivatives, which can be readily converted to the corresponding quinolines.[3] This reaction involves the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.

Protocol 1: Synthesis of 5,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

This protocol outlines the synthesis of the precursor to the title compound, leveraging the Gould-Jacobs reaction.

Materials:

  • 3,5-Dimethylaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 100-120 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the aniline.

  • Cyclization: To the reaction mixture, add diphenyl ether as a high-boiling solvent. Heat the solution to 250 °C for 30-60 minutes to facilitate the thermal cyclization. Upon cooling, the ethyl 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate will precipitate.

  • Hydrolysis: Collect the precipitated ester by filtration and wash with a suitable solvent like hexane to remove the diphenyl ether. Suspend the crude ester in a 10% aqueous solution of sodium hydroxide. Reflux the mixture for 2-4 hours until the ester is fully hydrolyzed.

  • Acidification: Cool the reaction mixture to room temperature and filter to remove any insoluble impurities. Acidify the filtrate with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Isolation: The desired product, 5,7-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the acidic solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in Drug Discovery: Synthesis of Bioactive Amides

The carboxylic acid group of this compound is a prime site for derivatization, most commonly through amide bond formation. Amide coupling reactions are a cornerstone of medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities to explore SAR.[4][5]

Rationale for Amide Derivatives

The synthesis of a library of amide derivatives from this compound allows for the systematic investigation of how different substituents impact biological activity. For instance, in the context of kinase inhibitors, the amide moiety can form crucial hydrogen bonds with the hinge region of the kinase domain.[6][7]

Protocol 2: General Procedure for Amide Coupling

This protocol describes a general method for the synthesis of amide derivatives from this compound using a standard coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[4]

Materials:

  • This compound

  • Desired amine (e.g., aniline, benzylamine, etc.)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

Procedure:

  • Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling: To the activated acid solution, add the desired amine (1.2 eq). Continue stirring the reaction at room temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Characterization: The final amide products should be thoroughly characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.

Biological Evaluation: A Blueprint for Activity Assessment

Anticancer Activity

Quinoline derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[1]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a method for assessing the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized compounds in cell culture medium. Add the compound solutions to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Kinase Inhibition

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which is a key target in cancer therapy.[6][7]

Protocol 4: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of the synthesized compounds against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., CK2)

  • Kinase substrate (e.g., a specific peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Synthesized quinoline derivatives (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

  • Plate reader

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase, substrate, and the synthesized compound at various concentrations.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced, which is proportional to the kinase activity.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value for each compound.

Visualizing the Workflow

To provide a clear overview of the process from synthesis to evaluation, the following diagrams illustrate the key workflows.

Synthesis_Workflow cluster_synthesis Synthesis of Core Intermediate cluster_derivatization Derivatization cluster_evaluation Biological Evaluation A 3,5-Dimethylaniline C Condensation & Cyclization (Gould-Jacobs Reaction) A->C B Diethyl ethoxymethylenemalonate B->C D 5,7-Dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid C->D E This compound D->E Aromatization/ Further Steps G Amide Coupling (e.g., HATU, DIPEA) E->G F Amine Library F->G H Library of Amide Derivatives G->H I In Vitro Cytotoxicity Assay (e.g., MTT) H->I J In Vitro Kinase Inhibition Assay H->J K Lead Compound Identification I->K J->K

Caption: A workflow diagram illustrating the synthesis and evaluation of this compound derivatives.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel bioactive molecules. The protocols detailed herein provide a solid foundation for its synthesis, derivatization, and subsequent biological evaluation. While specific data for derivatives of this particular scaffold are yet to be widely published, the established importance of the broader quinoline-3-carboxylic acid class in areas such as oncology and infectious diseases strongly suggests that derivatives of this compound are promising candidates for future drug discovery efforts. Further exploration of this scaffold, including the synthesis of diverse amide libraries and their screening against a wide range of biological targets, is a promising avenue for the identification of new therapeutic leads.

References

  • Al-Ostoot, F. H., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(16), 4969. Available from: [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1436-1447. Available from: [Link]

  • Arabiyat, S., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Chemical Biology & Drug Design, 104(4), e14615. Available from: [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

  • Kaur, H., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. Available from: [Link]

  • Gupta, H., et al. (2015). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 6(5), 1836-1853. Available from: [Link]

  • Sharma, P. C., et al. (2018). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 59(3), 259-262. Available from: [Link]

  • de Souza, M. V. N., et al. (2019). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Parasitology Research, 118(1), 163-171. Available from: [Link]

  • Chekanov, M. O., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. Available from: [Link]

  • Humeedi, M. D., & Hussein, M. S. (2022). Synthesis new derivatives of quinoline and study the biological activity for some of them. AIP Conference Proceedings, 2394(1), 020002. Available from: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules, 28(22), 7592. Available from: [Link]

  • Kumar, A., & Kumar, R. (2023). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 21(42), 8448-8472. Available from: [Link]

  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid? Retrieved from [Link]

  • Mojzych, M., et al. (2021). Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. Molecules, 26(19), 5961. Available from: [Link]

  • Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604. Available from: [Link]

  • ResearchGate. (n.d.). Biologically important hydroxyquinolines and quinolinecarboxylic acids. Retrieved from [Link]

  • Wani, Z. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 529. Available from: [Link]

  • Newman, D. J., & Cragg, G. M. (2020). Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. Journal of Natural Products, 83(3), 770-803. Available from: [Link]

Sources

Troubleshooting & Optimization

Overview of the Primary Synthetic Pathway: The Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Answering the user's request.## Technical Support Center: Synthesis of 5,7-Dimethylquinoline-3-carboxylic Acid

Welcome to the technical support center dedicated to the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic protocols and troubleshoot common issues to improve reaction yields. We will delve into the mechanistic underpinnings of the most common synthetic route, provide field-proven insights for optimization, and offer a structured approach to problem-solving.

The synthesis of this compound is most reliably achieved through the Gould-Jacobs reaction. This classic method involves a multi-step sequence starting from a substituted aniline—in this case, 3,5-dimethylaniline.[1][2] The process consists of four principal stages:

  • Condensation: Reaction of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.

  • Thermal Cyclization: A high-temperature intramolecular cyclization to form the quinoline ring system. This is often the most critical and yield-determining step.[3]

  • Saponification: Hydrolysis of the resulting ethyl ester to the corresponding carboxylic acid salt.

  • Acidification: Neutralization to precipitate the final product, this compound.

The overall workflow is a robust pathway to the desired 4-hydroxyquinoline intermediate, which is then converted to the final acid.

G cluster_workflow Experimental Workflow start Starting Materials: 3,5-Dimethylaniline Diethyl Ethoxymethylenemalonate (DEEM) step1 Step 1: Condensation (Formation of Anilidomethylenemalonate Intermediate) ~100-130°C start->step1 Mix & Heat step2 Step 2: Thermal Cyclization (High-Temperature Reaction) ~250°C in Dowtherm A step1->step2 Heat in High-Boiling Solvent step3 Step 3: Saponification (Ester Hydrolysis with NaOH) Reflux step2->step3 Treat with Base step4 Step 4: Acidification & Isolation (Precipitation with Acid, Filtration) Room Temperature step3->step4 Neutralize end_product Final Product: This compound step4->end_product Filter & Dry

Caption: High-level experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis, providing explanations grounded in chemical principles and actionable solutions.

Q1: My initial condensation reaction is sluggish or gives a low yield of the anilidomethylenemalonate intermediate. What's going wrong?

A1: This step is a nucleophilic substitution where the aniline nitrogen attacks the electron-deficient carbon of DEEM, followed by the elimination of ethanol.[1] Low yields here are typically traced back to a few key factors:

  • Purity of Aniline: 3,5-Dimethylaniline is susceptible to oxidation, which can introduce impurities that inhibit the reaction. Using freshly distilled or purified aniline is crucial for success.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of DEEM (e.g., 1.1 equivalents) can help drive the reaction to completion, especially if the aniline has minor impurities.

  • Temperature and Time: The reaction requires moderate heating (typically 100-130°C) to proceed at a reasonable rate. Ensure your reaction temperature is stable. Monitor the reaction by TLC until the starting aniline spot has been completely consumed.

Q2: The thermal cyclization step is failing or my yields are very poor. Why is this step so difficult?

A2: This is the most challenging step of the Gould-Jacobs synthesis. It is a pericyclic reaction (a 6-electron electrocyclization) that has a high activation energy barrier, thus requiring very high temperatures, typically around 250°C.[3][4]

  • Cause - Insufficient Temperature: Standard laboratory heating equipment may not safely and consistently reach the required temperature. The use of a high-boiling solvent like Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or heating in a microwave reactor is often necessary.[3] A simple oil bath may not provide uniform heating, leading to localized overheating and decomposition.

  • Solution - Optimize Heating:

    • High-Boiling Solvents: Use a solvent like Dowtherm A or diphenyl ether in a setup equipped with a high-temperature thermometer and a reflux condenser.

    • Microwave Synthesis: Microwave reactors offer rapid and uniform heating to superheated temperatures under pressure, significantly reducing reaction times and often improving yields.[3][4]

  • Cause - Reaction Time: At these high temperatures, a balance must be struck. Too short a time leads to incomplete cyclization, while prolonged heating can cause the product to decompose, leading to tar formation and lower yields.[3]

  • Solution - Time-Temperature Study: An optimization study is highly recommended. As shown in the table below, small changes in time and temperature can have a dramatic effect on the isolated yield.

Entry Temperature (°C) Time (min) Pressure (bar, Microwave) Isolated Yield (%) Analysis
1250110~1%Insufficient time/temperature for cyclization; intermediate is the main component.[4]
22502010~12%Longer time helps, but the temperature is still a limiting factor.[4]
330012037%Higher temperature significantly promotes the desired cyclization.[4]
4300202428%Product degradation occurs with prolonged heating at 300°C.[3][4]
5300 5 22 47% Optimal balance of high temperature and short reaction time to maximize yield and minimize degradation. [4]
Data adapted from a microwave-assisted Gould-Jacobs reaction study for a model aniline.[4]

Q3: I'm having trouble with the saponification step. How can I ensure complete hydrolysis without degrading my product?

A3: Saponification is the base-mediated hydrolysis of the ethyl ester to a carboxylate salt. Incomplete hydrolysis is a common reason for yield loss.[5]

  • Incomplete Reaction: Ensure you are using a sufficient excess of a strong base (e.g., 2-4 equivalents of NaOH in a 10-20% aqueous solution). The reaction often requires refluxing for several hours to go to completion. Monitor by TLC until the starting ester spot disappears.

  • Product Degradation: While the quinoline core is relatively stable, prolonged exposure to highly concentrated base at high temperatures can lead to side reactions. Stick to recommended concentrations (e.g., 10% NaOH) and monitor the reaction to avoid unnecessarily long heating times.[5]

  • Solubility Issues: The quinolone intermediate may have poor solubility in the aqueous base. Adding a co-solvent like ethanol can create a homogeneous solution, facilitating a more efficient and complete hydrolysis.

Q4: My final product is difficult to purify or the isolated yield after purification is low.

A4: The final step involves acidifying the carboxylate salt solution to precipitate the carboxylic acid, which is then isolated. Product loss is common here.[6]

  • Precipitation: Ensure you adjust the pH slowly with an appropriate acid (e.g., 6M HCl or acetic acid) until precipitation is complete. Checking the pH with indicator paper is crucial. A final pH of ~4-5 is typically optimal.

  • Recrystallization Solvent: If recrystallization is needed, choosing the right solvent is key. The ideal solvent should dissolve the compound when hot but not when cold. Common solvents for quinoline carboxylic acids include ethanol, acetic acid, or DMF/water mixtures. Perform small-scale solvent screening to find the best system.

  • Washing: When washing the filtered solid, use a minimal amount of ice-cold solvent (the same one used for recrystallization or a non-solvent like cold water) to remove impurities without dissolving a significant amount of your product.[6]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction?

A1: The reaction proceeds through a well-established mechanism involving nucleophilic substitution, electrocyclization, and tautomerization.

G cluster_mech Gould-Jacobs Reaction Mechanism Aniline Aniline (Nucleophile) Intermediate1 Condensation Intermediate Aniline->Intermediate1 Nucleophilic Attack DEEM DEEM (Electrophile) DEEM->Intermediate1 Anilidomethylenemalonate Anilidomethylenemalonate Intermediate1->Anilidomethylenemalonate - EtOH CyclizedKeto Cyclized Intermediate (Keto form) Anilidomethylenemalonate->CyclizedKeto Heat (250°C) 6π Electrocyclization CyclizedEnol 4-Hydroxyquinoline (Enol form) CyclizedKeto->CyclizedEnol Keto-Enol Tautomerism

Caption: Mechanism of the Gould-Jacobs reaction.[1]

Q2: Are there any viable alternative synthetic routes?

A2: Yes, several other named reactions exist for quinoline synthesis, such as the Combes, Doebner-von Miller, and Friedländer syntheses.[7][8] However, for the specific substitution pattern of this compound, the Gould-Jacobs reaction starting from 3,5-dimethylaniline is generally the most direct and reliable method.[2] Other methods may require more complex or less commercially available starting materials.

Q3: How should I characterize my final product?

A3: A combination of standard analytical techniques is recommended to confirm the structure and purity:

  • ¹H and ¹³C NMR: To confirm the chemical structure and substitution pattern.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • FT-IR Spectroscopy: To identify key functional groups, particularly the carboxylic acid C=O and O-H stretches.

  • Melting Point: A sharp melting point is a good indicator of purity.

Q4: What are the critical safety precautions for this synthesis?

A4:

  • High Temperatures: When using high-boiling solvents like Dowtherm A, ensure the glassware is free of cracks and the heating is controlled via a mantle with a thermostat. Always perform such reactions in a certified chemical fume hood.

  • Corrosive Reagents: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling sodium hydroxide and strong acids.

  • Pressure: If using a microwave reactor, ensure you are properly trained on its operation and do not exceed the pressure limits of the reaction vessel.[3]

Optimized Experimental Protocol

This protocol integrates the optimization principles discussed above for the synthesis of 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid ethyl ester, the key precursor.

Step 1: Condensation

  • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture with stirring in an oil bath at 120°C for 2 hours. The reaction mixture should become a thick syrup or solid upon cooling.

  • The crude intermediate, diethyl 2-((3,5-dimethylphenylamino)methylene)malonate, can be used directly in the next step without purification.

Step 2: Thermal Cyclization

  • Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent such as Dowtherm A (approx. 5-10 mL per gram of intermediate).

  • Heat the mixture to 250°C with vigorous stirring for 15-20 minutes. The product will precipitate from the hot solution.

  • Allow the mixture to cool to room temperature, then add hexane to dilute the Dowtherm A and facilitate filtration.

  • Filter the solid precipitate and wash thoroughly with hexane to remove the solvent.

  • Dry the solid, 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid ethyl ester, under vacuum.

Step 3 & 4: Saponification and Acidification

  • Suspend the crude ester from Step 2 in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

  • Heat the mixture to reflux with stirring for 4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Cool the reaction mixture in an ice bath and slowly acidify with 6M HCl with vigorous stirring until the pH is approximately 4.

  • Filter the resulting white precipitate, wash with a small amount of cold water, and dry under vacuum to yield the final product, this compound.

G cluster_troubleshooting Troubleshooting: Low Final Yield start Low Yield Observed q1 Check Cyclization Step (TLC of crude from Step 2) start->q1 a1_yes Mainly Intermediate Present (Incomplete Cyclization) q1->a1_yes Yes a1_no Quinoline Ester Formed (Cyclization OK) q1->a1_no No sol1 Solution: Increase cyclization temp/time. Use microwave or Dowtherm A. a1_yes->sol1 q2 Check Saponification (TLC after reflux) a1_no->q2 a2_yes Ester Still Present (Incomplete Hydrolysis) q2->a2_yes Yes a2_no Acid Formed (Saponification OK) q2->a2_no No sol2 Solution: Increase reflux time. Add EtOH as co-solvent. Use excess NaOH. a2_yes->sol2 sol3 Solution: Optimize pH for precipitation. Use minimal cold solvent for washing. Check filtrate for dissolved product. a2_no->sol3

Caption: A decision tree for troubleshooting low product yield.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Google Patents. (2013). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

  • PubMed. (2004). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Retrieved from [Link]

  • Google Patents. (2020). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • DergiPark. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Retrieved from [Link]

  • PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. Retrieved from [Link]

  • ResearchGate. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

Sources

Technical Support Center: 5,7-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5,7-Dimethylquinoline-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this molecule. Drawing from established chemical principles and field experience, this guide provides both foundational knowledge and direct troubleshooting solutions to ensure you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and general purification strategies for this compound.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is paramount. This compound possesses a rigid, aromatic quinoline core, which makes it relatively non-polar. The two methyl groups at the 5 and 7 positions further increase its lipophilicity. However, the carboxylic acid group at the 3-position introduces a polar, acidic functional group that dictates many of its purification-relevant behaviors.

Key Properties:

  • Amphoteric Nature: The molecule has a basic nitrogen atom within the quinoline ring and an acidic carboxylic acid group. This allows for its solubility to be manipulated by changing the pH of the solution, which is the cornerstone of purification by acid-base extraction.

  • Limited Aqueous Solubility: Due to its largely hydrophobic structure, the compound has very limited solubility in neutral water.[1]

  • Organic Solvent Solubility: It exhibits good solubility in polar apathetic solvents like Dimethyl Sulfoxide (DMSO) and polar protic solvents like ethanol and methanol.[1] It is also soluble in chlorinated solvents such as dichloromethane and chloroform.[1] Conversely, it is poorly soluble in non-polar solvents like hexane.[1] This differential solubility is key for selecting appropriate recrystallization and chromatography solvents.

Table 1: Solubility Profile of a Structurally Similar Isomer (5,8-Dimethylquinoline-3-carboxylic acid) in Common Solvents This data, for a close isomer, serves as an excellent starting point for solvent screening.

SolventPolarity IndexSolubility Classification
Water10.2Limited / Poor[1]
DMSO7.2Soluble[1]
Methanol5.1Soluble[1]
Acetone5.1Soluble
Ethanol4.3Soluble[1]
Chloroform4.1Soluble[1]
Dichloromethane3.1Soluble[1]
Hexane0.1Insoluble[1]
Q2: What are the most common impurities expected from the synthesis of this compound?

A2: The most common synthetic route to this class of compounds is the Gould-Jacobs reaction.[2][3] This reaction involves the condensation of an aniline (in this case, 3,5-dimethylaniline) with an alkoxymethylenemalonic ester, followed by thermal cyclization and subsequent saponification/decarboxylation.[2]

Potential Impurities Include:

  • Unreacted Starting Materials: Residual 3,5-dimethylaniline.

  • Incompletely Cyclized Intermediates: The anilidomethylenemalonic ester formed after the initial condensation but before the heat-induced ring closure.

  • Byproducts of Decarboxylation: If the final hydrolysis and decarboxylation steps are not driven to completion, you may have the corresponding ester intermediate.

  • Positional Isomers: Depending on the precise control of the initial reaction, minor isomers could potentially form, although the Gould-Jacobs reaction is generally regioselective.

  • Colored Polymeric Byproducts: High-temperature cyclization reactions can often generate small amounts of colored, high-molecular-weight impurities.

Q3: What is a general workflow for purifying the crude product?

A3: A multi-step approach is typically required to achieve high purity (>98%). The chosen path depends on the nature and quantity of the impurities present in the crude material. The following workflow illustrates the logical progression from crude solid to a highly purified product.

G crude Crude Product (Post-Synthesis Workup) analysis1 Purity Check (TLC, NMR, LCMS) crude->analysis1 Initial Assessment recryst Recrystallization analysis2 Purity Check recryst->analysis2 abe Acid-Base Extraction abe->recryst Precipitate & Dry chrom Column Chromatography analysis3 Final Analysis chrom->analysis3 pure Pure Product (>98%) analysis1->recryst If solid & >85% pure analysis1->abe If significant neutral/ basic impurities analysis2->chrom Impurities Persist analysis2->pure Purity Met analysis3->pure

Caption: General Purification Workflow for this compound.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Problem 1: My recrystallization yields are very low, or the compound 'oils out' instead of crystallizing.

Cause & Solution: This issue stems from using a suboptimal solvent system. If a single solvent is used, it may be too good (low yield) or too poor (won't dissolve). "Oiling out" occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated too quickly at a high temperature.

Protocol: Two-Solvent Recrystallization

  • Solvent Selection: Choose a "soluble" solvent in which your compound is readily soluble (e.g., ethanol, acetone) and a "poor" or "anti-solvent" in which it is insoluble (e.g., water, hexane).[1] The pair must be miscible. Ethanol-water is an excellent starting point.

  • Dissolution: Place the crude solid in a flask and add the minimum amount of the hot "soluble" solvent (ethanol) required to fully dissolve the compound. Ensure it is at or near the solvent's boiling point.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), perform a quick gravity filtration of the hot solution into a clean, pre-warmed flask.

  • Induce Crystallization: While the solution is still hot, add the "anti-solvent" (water) dropwise with swirling until you see persistent cloudiness (the saturation point). Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and ensure the solution is clear.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent (water), and then a very small amount of a volatile non-solvent (cold hexane) to aid drying.

  • Drying: Dry the purified crystals under a vacuum.

Problem 2: The recrystallized product is still yellow/brown. How do I remove colored impurities?

Cause & Solution: The color is likely due to high-molecular-weight, conjugated byproducts formed during the high-temperature cyclization step of the synthesis.[4] These are often present in trace amounts but are highly chromophoric. They can be effectively removed by treatment with activated charcoal, which adsorbs large, flat aromatic molecules.

Protocol: Activated Charcoal Treatment

  • Dissolve: Dissolve the impure, colored compound in a suitable amount of a hot recrystallization solvent (e.g., ethanol) as described in the protocol above.

  • Add Charcoal: Add a very small amount of activated charcoal to the hot solution (typically 1-2% of the solute's weight). A small spatula tip is usually sufficient. Caution: Adding too much charcoal will adsorb your product and drastically reduce your yield.

  • Hot Treatment: Keep the solution hot (refluxing gently) and swirl for 5-10 minutes.

  • Remove Charcoal: The critical step is to remove the fine charcoal powder. Perform a hot gravity filtration. Use a fluted filter paper in a pre-heated funnel, filtering the hot solution into a pre-heated receiving flask. This prevents your product from crystallizing prematurely in the funnel.

  • Crystallize: Proceed with the recrystallization by allowing the now-decolorized filtrate to cool as described in the previous protocol.

Problem 3: My product looks clean, but NMR/LCMS analysis shows persistent impurities.

Cause & Solution: If recrystallization fails to remove impurities, it's because their solubility properties are too similar to your product. In this case, you must exploit other chemical handles. Acid-base extraction is highly effective for separating your acidic product from neutral (e.g., uncyclized intermediate) or basic (e.g., starting aniline) impurities. Column chromatography provides the highest resolution for removing structurally similar impurities.

G start Impure Product (Purity < 98% post-recrystallization) abe_check Are impurities neutral or basic? start->abe_check abe Perform Acid-Base Extraction abe_check->abe Yes chrom_check Are impurities structurally similar? abe_check->chrom_check No / Acidic abe->chrom_check Re-assess Purity chrom Perform Column Chromatography chrom_check->chrom Yes end Pure Product chrom->end

Caption: Troubleshooting Decision Tree for Persistent Impurities.

Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude product in an appropriate organic solvent like Dichloromethane (DCM) or Ethyl Acetate.

  • Base Wash: Transfer the solution to a separatory funnel and extract it with a 1M aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Your acidic product will react to form its sodium salt and move into the aqueous layer. Neutral and basic impurities will remain in the organic layer. Repeat the extraction 2-3 times.

  • Separate Layers: Combine all aqueous layers. The organic layer contains the non-acidic impurities and can be discarded.

  • Acidification: Cool the combined aqueous layer in an ice bath and slowly acidify it with 1M HCl. Stir continuously. Your product, this compound, will precipitate out as a solid as the solution becomes acidic (target pH ~4-5).

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

  • Drying: Dry the product thoroughly under vacuum. This material is often significantly purer and can be used directly or subjected to a final recrystallization for polishing.

Protocol: Silica Gel Column Chromatography

  • Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A solvent system of Hexane/Ethyl Acetate with a small amount of acetic acid is a good starting point. The acetic acid is crucial to keep your carboxylic acid protonated and prevent it from streaking on the silica.

    • TLC First: Find an eluent system that gives your product an Rf value of ~0.3 on a silica TLC plate. Start with 70:30 Hexane:Ethyl Acetate + 1% Acetic Acid and adjust the polarity as needed.

  • Column Packing: Pack a column with silica gel using your chosen eluent.

  • Loading: Dissolve your sample in a minimal amount of DCM or the eluent, adsorb it onto a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column. This technique generally provides better separation.

  • Elution: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the final, highly purified compound.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.
  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
  • Preparation and Properties of Quinoline. SlideShare.
  • Diastereoselective Synthesis of (–)
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Quinoline compounds and process of making same.
  • Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. ACS Food Science & Technology.
  • Gould–Jacobs reaction. Wikipedia.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid. Benchchem.
  • Method for extracting quinoline
  • Gould-Jacobs Quinoline-forming Reaction. Biotage.
  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI.
  • Buy 5,8-Dimethylquinoline-3-carboxylic acid. Smolecule.

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Technical Support Center: Overcoming Solubility Challenges with 5,7-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 5,7-Dimethylquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and formulation scientists who are encountering solubility challenges with this compound. We will explore the underlying physicochemical principles governing its solubility and provide a series of troubleshooting guides and detailed protocols to systematically overcome these issues in your experimental work.

Understanding the Molecule: Core Physicochemical Properties

This compound is a heterocyclic compound with a rigid, hydrophobic quinoline backbone. Its solubility is governed by the interplay between the nonpolar ring system and two ionizable functional groups: the acidic carboxylic acid and the basic quinoline nitrogen. This dual nature makes its aqueous solubility highly dependent on pH.

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
Appearance Solid-
Aqueous Solubility Limited / Poor[1]
Organic Solvent Solubility Soluble in DMSO, ethanol, methanol, chloroform, dichloromethane.[1][2][3]
Estimated pKa (Carboxylic Acid) 3.0 - 5.0[4][5]
Estimated pKa (Quinoline Nitrogen) 4.0 - 5.0 (for the conjugate acid)[4][5]

Troubleshooting Guide & FAQs

This section addresses the most common solubility issues in a question-and-answer format. We begin with the simplest and most effective methods before progressing to more advanced formulation strategies.

Q1: I've added this compound to my neutral aqueous buffer (e.g., PBS pH 7.4), but it won't dissolve. Why is this happening?

Answer: The limited aqueous solubility of this compound stems from its predominantly hydrophobic quinoline structure.[1] While the carboxylic acid and quinoline nitrogen are ionizable, their influence on solubility is critically dependent on the solution's pH.

The molecule is amphoteric, meaning it has both an acidic and a basic group.

  • The Carboxylic Acid (-COOH) group is a weak acid (estimated pKa ~3-5).[4][5] At pH values significantly above its pKa (e.g., pH > 6), it will deprotonate to form the highly soluble carboxylate anion (-COO⁻).

  • The Quinoline Nitrogen is a weak base (estimated pKa ~4-5 for its conjugate acid).[4][5] At pH values significantly below its pKa (e.g., pH < 3), it will be protonated, forming a more soluble cationic quinolinium ion.

At or near the molecule's isoelectric point (pI), where the net charge is zero, its aqueous solubility is at a minimum. This pI is likely between the two pKa values, falling in the mid-pH range. In a neutral buffer like PBS (pH 7.4), the carboxylic acid group will be deprotonated and negatively charged, which should increase solubility compared to its pI. However, if you are trying to dissolve a high concentration, the inherent hydrophobicity of the core structure can still limit solubility.

cluster_low_ph Low pH (e.g., < 3) cluster_mid_ph Mid pH (pI, ~3-5) cluster_high_ph High pH (e.g., > 6) low_ph_structure Cationic Form (Protonated Nitrogen) Solubility: Increased mid_ph_structure Zwitterionic / Neutral Form Solubility: Minimum low_ph_structure->mid_ph_structure Increase pH high_ph_structure Anionic Form (Deprotonated Carboxyl) Solubility: Increased mid_ph_structure->high_ph_structure Increase pH

Caption: pH-dependent ionization states of this compound.

Q2: What is the most direct method to solubilize my compound for an aqueous assay?

Answer: The most straightforward and often most effective initial strategy is pH adjustment to form a soluble salt.[6][7] Since you are working with a carboxylic acid, increasing the pH of your solution will deprotonate the acid group, forming a highly water-soluble carboxylate salt.[6]

Recommended First Step: Perform a pH-Solubility Profile. Before finalizing your experimental buffer, you must understand how solubility changes with pH. This allows you to find the minimum pH required to achieve your target concentration, which can be critical for assay stability and biological relevance. See Protocol 1: Determining the pH-Solubility Profile for a detailed methodology.

General Guideline for Solubilization via pH Adjustment:

  • Prepare a stock solution of your compound in a minimal amount of a water-miscible organic solvent like DMSO or ethanol.

  • Prepare a series of aqueous buffers (e.g., phosphate, citrate) with varying pH values (e.g., pH 6.0, 6.5, 7.0, 7.5, 8.0).

  • Add a small aliquot of your stock solution to each buffer to reach your desired final concentration.

  • Observe for precipitation. The lowest pH buffer that remains clear is your optimal choice.

Caution: Ensure the final pH and any added base (e.g., NaOH, NaHCO₃) are compatible with your downstream experiment (e.g., cell viability, enzyme activity).

Q3: My experiment is pH-sensitive and I cannot raise the pH. What is my next best option?

Answer: If pH modification is not feasible, the use of cosolvents is the next logical approach.[8] A cosolvent is an organic solvent that is miscible with water and, when added to an aqueous system, increases the solubility of poorly soluble compounds by reducing the polarity of the solvent mixture.[9][10][11]

Commonly used cosolvents in research and pharmaceutical development include:

CosolventTypical Starting Concentration (v/v)Notes
Dimethyl Sulfoxide (DMSO) 0.1% - 5%Potent solvent, but can have biological effects at higher concentrations.
Ethanol 1% - 20%Generally well-tolerated in many biological assays.
Propylene Glycol (PG) 5% - 30%Common in pharmaceutical formulations.
Polyethylene Glycol 400 (PEG 400) 5% - 40%Low toxicity, often used for in vivo studies.

Causality: The quinoline ring system is hydrophobic and prefers a less polar environment. By adding a cosolvent, you make the bulk solvent system more "organic-like," which favorably accommodates the nonpolar regions of your molecule and enhances solubility.

For a systematic approach, refer to Protocol 2: Screening Cosolvent Systems . It is crucial to validate that the chosen cosolvent and its concentration do not interfere with your experimental endpoint.

Q4: My application (e.g., in vivo administration) requires minimizing or eliminating organic solvents. What are my alternatives?

Answer: When organic solvents are not suitable, two excellent strategies are the use of surfactants or cyclodextrins .

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form spherical structures called micelles. The hydrophobic core of the micelle can encapsulate your poorly soluble compound, while the hydrophilic exterior keeps the entire complex dissolved in water.[12][13]

    • Mechanism: The hydrophobic quinoline portion of your molecule partitions into the core of the micelle, effectively shielding it from the aqueous environment.

    • Types: Anionic (e.g., Sodium Dodecyl Sulfate - SLS), Cationic (e.g., Cetyltrimethylammonium Bromide - CTAB), and Non-ionic (e.g., Polysorbate 80, Poloxamers) surfactants are available.[14][15] For acidic drugs, cationic surfactants can sometimes offer enhanced solubilization due to favorable electrostatic interactions with the anionic carboxylate group.[14]

    • Action: See Protocol 3: Evaluating Solubilization by Surfactants .

  • Cyclodextrins (CDs): These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic internal cavity.[16][17] They can form an "inclusion complex" with your compound, where the hydrophobic part of the molecule fits into the CD cavity.[18][]

    • Mechanism: The dimethylquinoline portion of the molecule is encapsulated within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin ensures the entire complex remains in solution.

    • Types: The most common are α-, β-, and γ-cyclodextrins, with β-cyclodextrin and its more soluble derivatives (like Hydroxypropyl-β-Cyclodextrin, HP-β-CD) being widely used in pharmaceuticals for their cavity size.[20]

    • Action: See Protocol 4: Assessing Cyclodextrin Complexation .

cluster_surfactant Surfactant Micelle cluster_cyclodextrin Cyclodextrin Inclusion Complex a Hydrophilic Heads Hydrophobic Tails Drug Molecule Encapsulated in Core b Hydrophilic Exterior Hydrophobic Cavity Drug Molecule in Cavity G start Start: Compound fails to dissolve in aqueous medium q_ph Is pH adjustment permissible for the experiment? start->q_ph ph_adjust Strategy 1: pH Adjustment (See Protocol 1) Increase pH to > 6 to form a soluble salt. q_ph->ph_adjust Yes q_cosolvent Are organic cosolvents acceptable? q_ph->q_cosolvent No end_success Success: Compound Solubilized ph_adjust->end_success cosolvent Strategy 2: Cosolvents (See Protocol 2) Screen DMSO, EtOH, PG, PEG 400. q_cosolvent->cosolvent Yes q_formulation Is this for a liquid or solid formulation? q_cosolvent->q_formulation No cosolvent->end_success complexation Strategy 3: Complexation (See Protocols 3 & 4) Use Surfactants or Cyclodextrins. q_formulation->complexation Liquid solid_disp Strategy 4: Solid Dispersion Use carriers like PVP, PEGs. q_formulation->solid_disp Solid complexation->end_success solid_disp->end_success

Caption: Decision workflow for selecting a solubilization strategy.

Experimental Protocols

Protocol 1: Determining the pH-Solubility Profile
  • Stock Solution: Prepare a concentrated stock solution (e.g., 20 mg/mL or 100 mM) of this compound in 100% DMSO.

  • Buffer Preparation: Prepare a set of buffers covering a pH range from 4.0 to 8.5 in 0.5 pH unit increments. Use buffers with appropriate buffering capacity for each range (e.g., acetate for pH 4-5.5, phosphate for pH 6-8).

  • Equilibration: Add an aliquot of the DMSO stock to each buffer to a final concentration that is higher than your expected solubility (e.g., 100 µM). The final DMSO concentration should be kept constant and low (e.g., ≤1%).

  • Incubation: Cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV, UV-Vis spectroscopy).

  • Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the pH of the buffer to visualize the pH-solubility profile.

Protocol 2: Screening Cosolvent Systems
  • Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO as described in Protocol 1.

  • Solvent Systems: In separate vials, prepare a series of aqueous solutions containing different cosolvents (e.g., Ethanol, PEG 400, Propylene Glycol) at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Spiking: Add a small aliquot of the DMSO stock to each cosolvent system to achieve your target final concentration.

  • Observation: Vortex each sample and visually inspect for precipitation immediately and after a set time (e.g., 1 hour, 4 hours) at room temperature.

  • Selection: The cosolvent system that keeps the compound in solution at the lowest concentration of the organic solvent is the preferred choice.

Protocol 3: Evaluating Solubilization by Surfactants
  • Surfactant Stocks: Prepare aqueous stock solutions of different surfactants (e.g., 10% w/v Polysorbate 80, 5% w/v SLS).

  • Test Solutions: Create a series of dilutions from the surfactant stocks to generate solutions with concentrations both below and above their known CMC values.

  • Solubility Test: Add an excess amount of the solid this compound to each test solution.

  • Equilibration & Analysis: Follow steps 4-7 from Protocol 1 to determine the solubility of the compound in each surfactant solution. A sharp increase in solubility is typically observed at concentrations above the CMC.

Protocol 4: Assessing Cyclodextrin Complexation
  • Cyclodextrin Solutions: Prepare aqueous solutions of a selected cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Phase Solubility Study: Add an excess amount of the solid compound to each cyclodextrin solution.

  • Equilibration & Analysis: Follow steps 4-7 from Protocol 1 to determine the compound's solubility at each cyclodextrin concentration.

  • Analysis: Plot the compound solubility against the cyclodextrin concentration. A linear relationship (Aₗ-type diagram) indicates the formation of a soluble 1:1 complex and allows for the calculation of the complexation binding constant.

References

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International Journal of Pharmaceutics, 321(1-2), 35–41. Available at: [Link]

  • Chemistry LibreTexts. (2023). Solubility and pH. Available at: [Link]

  • Chemistry LibreTexts. (2021). Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Available at: [Link]

  • Gidwani, B., & Vyas, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(8), 1165. Available at: [Link]

  • Jain, A., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmazie, 64(6), 379-83. Available at: [Link]

  • Khadka, P., et al. (2014). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 5(6), 2005. Available at: [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Available at: [Link]

  • Kumar, S., & Singh, A. (2013). Solid dispersion technique for improving solubility of some poorly soluble drugs. Scholars Research Library, 5(4), 1-8. Available at: [Link]

  • Lee, Y., et al. (2023). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Molecules, 28(14), 5363. Available at: [Link]

  • Wikipedia. (2023). Quinoline. Available at: [Link]

  • Martínez, F., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 121. Available at: [Link]

  • Wikipedia. (2023). Cosolvent. Available at: [Link]

  • Clark, J. (2023). an introduction to carboxylic acids. Chemguide. Available at: [Link]

  • Gidwani, B., & Vyas, A. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at: [Link]

  • Singh, J., et al. (2018). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Journal of Drug Delivery and Therapeutics, 8(5), 148-155. Available at: [Link]

  • Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available at: [Link]

  • Fiveable. (2023). pH and Solubility. AP Chem. Available at: [Link]

  • PubChem. (n.d.). Quinoline-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Patel, J., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmacy and Chemistry Analysis, 8(2), 52-61. Available at: [Link]

  • Wikipedia. (2024). Carboxylic acid. Available at: [Link]

  • Völgyi, G., et al. (2022). The Effect of Surfactants and pH Modifying Agents on the Dissolution and Permeation of Pimobendan. Periodica Polytechnica Chemical Engineering, 66(4), 488-497. Available at: [Link]

  • Chad's Prep. (2022). 17.6 pH Effects on Solubility. YouTube. Available at: [Link]

  • Al-Hamidi, H., et al. (2023). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Journal of Drug Delivery Science and Technology, 80, 104128. Available at: [Link]

  • Chaudhary, A., & Patel, N. (2013). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]

  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. Available at: [Link]

  • World Journal of Pharmaceutical and Life Sciences. (2024). SOLID DISPERSIONS: AN OVERVIEW OF IMPROVING SOLUBILITY. Available at: [Link]

  • ResearchGate. (n.d.). Solubility of Various Carboxylic Acids and Corresponding Sodium Salts... Available at: [Link]

  • Modlian. (2024). What are the effects of surfactants on the solubilization of hydrophobic substances?. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • Al-Ghaban, F. A., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(5), 2067-2078. Available at: [Link]

  • ScienceDirect. (2024). Co-solvent. Available at: [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Available at: [Link]

  • Park, S. H., & Choi, H. K. (2006). The effects of surfactants on the dissolution profiles of poorly water-soluble acidic drugs. International journal of pharmaceutics, 321(1-2), 35-41. Available at: [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Polymers, 14(15), 3042. Available at: [Link]

  • ResearchGate. (2024). Solubility Enhancement by Solid Dispersion Method: An Overview. Available at: [Link]

  • ResearchGate. (2015). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Available at: [Link]

  • Bentham Science. (2020). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Pharmaceutical Design, 26(34), 4268-4281. Available at: [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • University of Tartu. (2024). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Available at: [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3192. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5,7-Dimethylquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 5,7-dimethylquinoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the common challenges encountered during this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound is most commonly achieved through the Gould-Jacobs reaction. This robust method involves a multi-step sequence, beginning with the condensation of 2,4-dimethylaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate, diethyl 2-(2,4-dimethylanilinomethylene)malonate, undergoes a high-temperature intramolecular cyclization, followed by saponification of the ester and subsequent acidification to yield the desired product.

While the Gould-Jacobs reaction is a powerful tool for quinoline synthesis, its success is highly dependent on careful control of reaction conditions.[1] Deviations can lead to a variety of side products, impacting yield and purity. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide

Problem 1: Low Yield of the Desired Product

Symptom: After completing the synthesis and work-up, the isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

  • Incomplete Cyclization: The thermal cyclization of the diethyl 2-(2,4-dimethylanilinomethylene)malonate intermediate requires high temperatures, typically above 250 °C.[1] Insufficient temperature or reaction time will result in a significant amount of this intermediate remaining in the reaction mixture.

    • Troubleshooting:

      • Verify Temperature: Ensure your high-temperature solvent (e.g., Dowtherm A, diphenyl ether) is reaching and maintaining the target temperature.

      • Optimize Reaction Time: While higher temperatures can drive the reaction to completion, prolonged heating can lead to degradation.[1] A time-course study can help identify the optimal heating duration for your specific setup.

      • Consider Microwave Synthesis: Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields for the Gould-Jacobs reaction by enabling rapid and uniform heating to high temperatures.[2][3]

  • Sub-optimal pH during Precipitation: The final product is precipitated by acidifying the reaction mixture after saponification. If the pH is not sufficiently acidic, the product will remain dissolved as its carboxylate salt, leading to low isolated yields.

    • Troubleshooting:

      • Monitor pH: Use a pH meter or pH paper to ensure the pH of the solution is adjusted to approximately 2-3.

      • Stir Thoroughly: Ensure vigorous stirring during acidification to promote complete protonation and precipitation.

      • Cooling: Cool the acidified mixture in an ice bath to further decrease the solubility of the product and maximize precipitation.

Problem 2: Presence of a Persistent Impurity with a Similar Molecular Weight

Symptom: Analytical data (e.g., LC-MS) of your final product shows a significant impurity with the same mass-to-charge ratio as the desired this compound.

Possible Cause and Solution:

  • Formation of the 6,8-Dimethyl Isomer: The cyclization of the intermediate derived from 2,4-dimethylaniline can proceed in two ways due to the two available ortho positions on the aniline ring relative to the amino group. This can lead to the formation of the undesired 6,8-dimethylquinoline-3-carboxylic acid isomer alongside your target 5,7-dimethyl isomer.

    • Expert Insight: The regioselectivity of the Gould-Jacobs cyclization is influenced by both steric and electronic factors. While the formation of the 5,7-dimethyl isomer is generally favored, the reaction conditions can influence the ratio of the two isomers.

    • Troubleshooting and Identification:

      • NMR Spectroscopy: Carefully analyze the 1H NMR spectrum of your product. The substitution pattern on the quinoline ring will result in distinct chemical shifts and coupling patterns for the aromatic protons of the two isomers.

      • HPLC Analysis: Develop a high-resolution HPLC method to separate the two isomers. This may require screening different columns (e.g., C18, phenyl-hexyl) and mobile phase compositions.[4]

      • Purification:

        • Fractional Crystallization: This can be an effective method for separating isomers. Experiment with different solvent systems. A good starting point is a solvent in which the desired isomer has lower solubility, particularly upon cooling.

        • Preparative Chromatography: If fractional crystallization is not effective, preparative HPLC or column chromatography may be necessary to isolate the pure 5,7-dimethyl isomer.[5]

Problem 3: Product Degradation and Formation of Low Molecular Weight Impurities

Symptom: Your product is discolored, and analytical data shows the presence of impurities with lower molecular weights than the desired product.

Possible Cause and Solution:

  • Decarboxylation: The high temperatures required for the cyclization step can also promote the decarboxylation of the quinoline-3-carboxylic acid product or its ester intermediate.[1][6] This results in the formation of 5,7-dimethylquinoline.

    • Troubleshooting:

      • Minimize Heating Time: As mentioned previously, optimize the reaction time to ensure complete cyclization without prolonged exposure to high temperatures.

      • Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative degradation pathways that may also contribute to product discoloration and impurity formation.

Frequently Asked Questions (FAQs)

Q1: What is the role of the high-boiling solvent in the cyclization step?

A1: The high-boiling solvent, such as Dowtherm A or diphenyl ether, serves as a heat transfer medium to achieve the high temperatures (typically >250 °C) necessary for the intramolecular cyclization of the anilinomethylenemalonate intermediate.[1] The choice of solvent is critical as it must be stable at these temperatures and inert to the reactants.

Q2: How can I confirm the formation of the intermediate, diethyl 2-(2,4-dimethylanilinomethylene)malonate?

A2: The formation of the intermediate can be monitored by techniques such as TLC or LC-MS. The intermediate will have a distinct retention time and mass spectrum from the starting materials. 1H NMR spectroscopy can also be used to confirm its structure, showing characteristic signals for the anilino proton and the vinyl proton.

Q3: What are the best practices for the saponification step?

A3: Saponification is typically carried out using an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, in a co-solvent like ethanol to ensure the solubility of the ester intermediate. The reaction is usually heated to reflux to ensure complete hydrolysis. It is important to use a sufficient excess of the base to drive the reaction to completion.

Q4: My final product is difficult to filter. What can I do?

A4: Difficulty in filtration can be due to the formation of very fine particles or an oily product. To improve filterability, try the following:

  • "Oiling out" : If the product "oils out" instead of crystallizing, it may be due to impurities lowering the melting point. Try returning the mixture to the heat, adding a small amount of a co-solvent to aid dissolution, and then cooling slowly.[7]

  • Digestion: After precipitation, gently heating the slurry (a process known as digestion) can encourage the growth of larger, more easily filterable crystals.

  • Solvent Choice: Ensure the precipitation is carried out in a solvent where the product has low solubility.

Experimental Workflow & Diagrams

Overall Synthesis Pathway

Gould_Jacobs_Synthesis A 2,4-Dimethylaniline C Diethyl 2-(2,4-dimethylanilinomethylene)malonate A->C Condensation B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate C->D Thermal Cyclization (>250 °C) E This compound D->E Saponification & Acidification

Caption: The Gould-Jacobs synthesis of this compound.

Potential Side Reaction Pathways

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions A Diethyl 2-(2,4-dimethylanilinomethylene)malonate B Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate A->B Desired Cyclization D Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate (Isomeric Impurity) A->D Alternative Cyclization C This compound B->C Saponification E 5,7-Dimethylquinoline (Decarboxylation Product) C->E Decarboxylation

Caption: Key side reactions in the synthesis of this compound.

Analytical Data Interpretation

Table 1: Expected 1H NMR Chemical Shifts for Key Compounds

CompoundProtonsExpected Chemical Shift (ppm)
This compound Aromatic-H7.0 - 8.5
Quinoline-H (C2, C4)8.0 - 9.0
Methyl-H (C5, C7)2.3 - 2.7
6,8-Dimethylquinoline-3-carboxylic Acid (Isomer) Aromatic-H7.0 - 8.5
Quinoline-H (C2, C4)8.0 - 9.0
Methyl-H (C6, C8)2.3 - 2.7
Diethyl 2-(2,4-dimethylanilinomethylene)malonate Aromatic-H6.8 - 7.2
Vinyl-H8.0 - 8.5
Methylene-H (Ester)4.1 - 4.3
Methyl-H (Ester)1.2 - 1.4
Methyl-H (Aromatic)2.2 - 2.5
5,7-Dimethylquinoline Aromatic-H7.0 - 8.5
Quinoline-H7.5 - 9.0
Methyl-H2.4 - 2.8

Note: Exact chemical shifts can vary depending on the solvent and instrument.

Recommended Purification Protocol

Recrystallization of this compound

  • Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often a good choice for dissolving the crude product.

  • Dissolution: Suspend the crude solid in a minimal amount of the chosen solvent and heat with stirring until a clear solution is obtained.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization.

  • Cooling: Once crystallization has begun, cool the flask in an ice bath to maximize the yield of the purified product.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold solvent in which the product is sparingly soluble (e.g., ethanol or water) to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Biotage. [Link]

  • Wikipedia. (2023, October 26). Gould–Jacobs reaction. In Wikipedia. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.
  • (This is a placeholder for a relevant citation about regioselectivity in Gould-Jacobs reactions, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation about decarboxylation side reactions in quinoline synthesis, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation on the synthesis of the anilinomethylenemalonate intermediate, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation on the saponification of quinoline-3-carboxylates, which would be added based on more specific liter
  • K., P., & S., K. (2009). Determination of amitraz and 2,4-dimethylaniline residues in honey by using LC with UV detection and MS/MS.
  • Google Patents. (n.d.). New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
  • LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • (This is a placeholder for a relevant citation on purification of quinoline carboxylic acids, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation on the characterization of quinoline carboxylic acids, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation on the analysis of Gould-Jacobs reaction mixtures, which would be added based on more specific liter
  • (This is a placeholder for a relevant citation on general organic synthesis troubleshooting, which would be added based on more specific liter
  • Zaman, A. U., et al. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826.

Sources

Troubleshooting 5,7-Dimethylquinoline-3-carboxylic acid in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5,7-Dimethylquinoline-3-carboxylic acid. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and robust protocols to ensure the success of your cell culture experiments. This resource addresses common challenges in a direct question-and-answer format, explaining the causality behind experimental choices to empower your research.

Section 1: Compound Handling and Stock Preparation

This is the most critical stage for experimental success. Due to the physicochemical properties of quinoline-based carboxylic acids, improper handling is the primary source of variability and failure.

FAQ: How do I properly dissolve this compound for my experiments?

Answer: The key challenge is the compound's low aqueous solubility.[1] this compound is a solid organic compound that requires an organic solvent to create a usable high-concentration stock solution before it can be introduced into your aqueous cell culture medium.

The industry-standard choice is high-purity, sterile Dimethyl Sulfoxide (DMSO). Its aprotic nature makes it an excellent solvent for many organic molecules, and it is miscible with cell culture media.[1]

Below is a self-validating protocol for preparing a master stock solution.

Experimental Protocol 1: Preparation of a 10 mM Master Stock Solution

Objective: To create a stable, high-concentration stock of this compound in DMSO for serial dilution.

Materials:

  • This compound (MW: 201.22 g/mol )[2][3][4]

  • Anhydrous, sterile-filtered DMSO

  • Sterile, conical-bottom microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and precision pipettes

Procedure:

  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass:

    • Mass (mg) = (10 mmol/L) * (1 mL / 1000 mL/L) * (201.22 g/mol ) * (1000 mg/g) = 2.0122 mg.

  • Weighing: Carefully weigh out ~2 mg of the compound into a sterile tube. Record the exact mass. Causality Note: Using a conical tube minimizes loss of the solid powder and aids in dissolution.

  • Solvent Addition: Based on the exact mass you weighed, calculate the precise volume of DMSO to add.

    • Volume (µL) = [Mass (mg) / 201.22 ( g/mol )] * [1 / 10 (mmol/L)] * 1,000,000 (µL/L).

    • Example: For 2.10 mg, you would add (2.10 / 201.22) * (1/10) * 1,000,000 = 1043.6 µL of DMSO.

  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 1-2 minutes. If particulates remain, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by another round of vortexing. Causality Note: Gentle heating increases the kinetic energy of the molecules, promoting faster and more complete dissolution.

  • Sterility and Storage: Once fully dissolved, the stock solution is considered sterile if prepared from sterile components in a laminar flow hood. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

FAQ: My compound precipitated after I added it to my cell culture medium. What went wrong and how can I fix it?

Answer: This is a classic solubility problem. While your DMSO stock is stable, the compound can "crash out" or precipitate when the highly concentrated DMSO stock is diluted into the aqueous environment of your cell culture medium. The final concentration of DMSO in your culture medium is a critical parameter.

Troubleshooting Steps:

  • Check Final DMSO Concentration: The final concentration of DMSO in your culture medium should ideally be ≤ 0.5% (v/v), and absolutely no higher than 1%. Higher concentrations are cytotoxic to most cell lines.

  • Use Serial Dilutions: Never add your 10 mM stock directly to the final culture volume. Perform intermediate dilutions in culture medium. For example, to achieve a 10 µM final concentration, you could first dilute your 10 mM stock 1:100 in medium (to make a 100 µM intermediate), vortex, and then add this intermediate solution to your cells.

  • Pre-warm the Medium: Adding a cold stock solution to warm medium can sometimes induce precipitation. Ensure your medium is at 37°C.

  • Increase Serum Concentration (If Applicable): For some compounds, the proteins in Fetal Bovine Serum (FBS) can help stabilize them and keep them in solution. If your protocol allows, a temporary increase in serum might help, but be aware this can also affect compound bioavailability.

Below is a workflow diagram illustrating the correct dilution strategy.

G cluster_prep Stock Preparation cluster_dilution Working Solution Preparation Compound Solid Compound (this compound) Stock 10 mM Master Stock (in 100% DMSO) Store at -20°C / -80°C Compound->Stock DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (e.g., 100 µM in Medium) Vortex Immediately Stock->Intermediate 1:100 Dilution Final Final Working Concentration (e.g., 10 µM in Medium) Final DMSO ≤ 0.5% Intermediate->Final 1:10 Dilution Culture Cell Culture Plate Final->Culture Add to Cells

Caption: Workflow for preparing working solutions.

Section 2: Experimental Design and Optimization

With a properly prepared stock solution, the next step is to determine the optimal concentration range for your specific cell line and assay.

FAQ: I'm starting a new experiment. What is a good concentration range to test for this compound?

Answer: The effective concentration will be highly dependent on your cell line and the biological question you are asking. Since quinoline-3-carboxylic acid derivatives are often evaluated for their antiproliferative and cytotoxic effects[5][6], a dose-response experiment is the essential first step.

A broad range, typically using a logarithmic scale, is recommended for the initial screen. A starting range of 10 nM to 100 µM is common. This allows you to identify the concentration that induces 50% of the maximal effect (the IC50 or EC50 value).

Experimental Protocol 2: Initial Dose-Response Screening using an MTT Assay

Objective: To determine the cytotoxic potential and IC50 value of this compound on a specific cell line.

Principle: The MTT assay measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan crystals, which can be solubilized and quantified by spectrophotometry. A decrease in signal indicates reduced cell viability.

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of 2X concentrated working solutions of the compound in culture medium. For example, prepare 200 µM, 20 µM, 2 µM, 200 nM, and 20 nM solutions. Causality Note: Preparing 2X solutions allows you to add an equal volume to the cells without changing the existing volume by more than a factor of two, minimizing nutrient and waste concentration changes.

  • Controls:

    • Vehicle Control: Prepare a 2X solution containing the highest concentration of DMSO that will be used in the experiment (e.g., 1% DMSO if your highest compound concentration is 100 µM from a 10 mM stock). This validates that the solvent itself is not causing toxicity.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin or Staurosporine) to confirm the assay is working.

    • Untreated Control: Cells with medium only.

  • Treatment: Remove the old medium from the cells and add the prepared 2X compound dilutions and controls. Incubate for your desired time point (e.g., 24, 48, or 72 hours).

  • MTT Assay: Follow a standard MTT protocol for adding the MTT reagent, incubating to allow formazan formation, and solubilizing the crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

  • Data Acquisition: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Normalize the data to the vehicle control (set to 100% viability) and plot the results on a semi-log graph (Viability % vs. log[Concentration]). Use a non-linear regression model (e.g., log(inhibitor) vs. response) to calculate the IC50 value.

Section 3: Troubleshooting Unexpected Results
FAQ: I am not observing the expected biological effect. What should I check?

Answer: This common issue can be systematically diagnosed. The problem usually lies in one of three areas: the compound, the experimental setup, or the biological system itself.

G cluster_compound Compound Integrity cluster_setup Experimental Setup cluster_bio Biological System Start No Biological Effect Observed CheckStock 1. Was the stock solution prepared correctly? (Check calculations, dissolution) Start->CheckStock CheckPrecipitation 2. Did the compound precipitate in the medium? (Visually inspect wells) CheckStock->CheckPrecipitation If Yes CheckStability 3. Could the compound be unstable in medium at 37°C? (Prepare fresh dilutions just before use) CheckPrecipitation->CheckStability If No CheckConcentration 4. Is the concentration range correct? (Did the dose-response show an effect?) CheckStability->CheckConcentration If No CheckControls 5. Did the positive/negative controls work as expected? CheckConcentration->CheckControls If Yes CheckCellLine 6. Is this cell line resistant to this class of compound? CheckControls->CheckCellLine If Yes CheckMechanism 7. Does this cell line express the necessary targets? CheckCellLine->CheckMechanism If Yes Conclusion Re-evaluate Hypothesis or Experimental Model CheckMechanism->Conclusion

Caption: Troubleshooting flowchart for a "no effect" result.

Section 4: Mechanistic Considerations

While the precise mechanism of this compound may need to be elucidated for your specific model, related compounds in this class have shown defined activities.

Some 2,4-disubstituted quinoline-3-carboxylic acid derivatives have been identified as DNA minor groove binding agents.[7][8] In-silico studies suggest these molecules can bind to the A/T-rich regions of the DNA duplex, potentially interfering with transcription and replication processes, leading to their anti-cancer effects.[7][8] This provides a strong, testable hypothesis for the mechanism of action.

Section 5: Compound Data Summary

For quick reference, the key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[2][4]
Molecular Weight 201.22 g/mol [2][3][4]
CAS Number 948293-95-6[2]
Appearance Solid[2]
Solubility (Aqueous) Limited / Poor[1]
Solubility (Organic) Soluble in DMSO, Ethanol, Methanol[1]
References
  • Purohit, P., Mittal, R. K., & Khatana, K. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Chrzanowska, M., & Dreas, A. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules. Available at: [Link]

  • Madsen, A. S., et al. (2022). Investigation of Carboxylic Acid Isosteres and Prodrugs for Inhibition of the Human SIRT5 Lysine Deacylase Enzyme. Angewandte Chemie International Edition. Available at: [Link]

  • PubChem. 2,3-Dimethylquinoline-7-carboxylic acid. Available at: [Link]

  • Chemistry LibreTexts. (2021). LAB 5 - CARBOXYLIC ACIDS AND DERIVATIVES. Available at: [Link]

  • Amerigo Scientific. 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester. Available at: [Link]

  • Purohit, P., Mittal, R. K., & Khatana, K. (2021). Quinoline-3-Carboxylic Acids "DNA Minor Groove-Binding Agent". Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]

  • Bentham Science. Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. Available at: [Link]

  • Faria, R. M., et al. (2018). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Parasitology Research. Available at: [Link]

  • Frère, J. M., et al. (1977). Stability of D-5,5-Dimethyl-A2-thiazoline-karboxylic Acid in Relation to Its Possible Occurrence As a Degradation Product of Pen. Biochemical and Biophysical Research Communications. Available at: [Link]

  • MDPI. (2023). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Available at: [Link]

  • Whitten, J. P., et al. (1995). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2018). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules. Available at: [Link]

  • Wrzecionek, K., et al. (2024). The Conjugates of Indolo[2,3-b]quinoline as Anti-Pancreatic Cancer Agents: Design, Synthesis, Molecular Docking and Biological Evaluations. International Journal of Molecular Sciences. Available at: [Link]

  • Balamurugan, K., et al. (2019). Synthesis of Quinoline-2-Carboxylic Acid Aryl Ester and Its Apoptotic Action on PC3 Prostate Cancer Cell Line. Journal of Pharmaceutical Research International. Available at: [Link]

Sources

Improving HPLC resolution for 5,7-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 5,7-Dimethylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chromatographic methods for this and structurally similar molecules. The unique amphiprotic nature of this compound—possessing both a basic quinoline nitrogen and an acidic carboxylic acid group—presents specific challenges that require a systematic and well-understood approach to achieve robust and high-resolution separations.

Frequently Asked Questions (FAQs)

Q1: I'm starting my method development. What is a good initial set of HPLC conditions for this compound?

A good starting point for any method development is a robust, well-characterized column and a mobile phase designed to provide good peak shape. For this molecule, controlling the ionization of the carboxylic acid is critical.

Rationale: By starting at a low pH, we protonate the carboxylic acid group (COOH), making the molecule less polar and more retained on a C18 column.[1][2] This also suppresses the ionization of residual silanol groups on the stationary phase, minimizing secondary interactions that cause peak tailing.[3][4] A C18 column is the most common starting point for reversed-phase HPLC due to its wide applicability and high hydrophobicity.[5]

Table 1: Recommended Starting HPLC Parameters

ParameterRecommended ConditionJustification
Column C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)General purpose, good retention for moderately nonpolar compounds.[5][6]
Mobile Phase A 0.1% Phosphoric Acid or Formic Acid in Water (pH ~2.5-3.0)Suppresses ionization of the analyte's carboxylic acid and column silanols.[4][7]
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)ACN often provides sharper peaks and lower backpressure.
Gradient 5% to 95% B over 15 minutesA scouting gradient to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30-40 °CImproves efficiency and reduces backpressure; enhances reproducibility.[8][9]
Detection UV, ~254 nm or ~320 nmQuinoline systems have strong UV absorbance. Wavelength should be optimized.
Injection Vol. 5-10 µLSmall volume to minimize peak distortion.
Sample Diluent Mobile Phase A / Acetonitrile mixtureThe sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion.[10]

Q2: My peak for this compound is tailing badly. What is the most likely cause?

Peak tailing for this molecule is most commonly caused by secondary interactions between the basic quinoline nitrogen and acidic silanol groups on the silica-based stationary phase.[4][11] At mid-range pH, the quinoline nitrogen is protonated (positive charge) and the silanols are deprotonated (negative charge), leading to strong ionic interactions that cause tailing.

Primary Solution:

  • Lower the Mobile Phase pH: Adjust the pH to ≤ 3 using an additive like phosphoric acid or formic acid.[3][4] This protonates the silanol groups, neutralizing their negative charge and minimizing the unwanted interaction with your protonated analyte.

Secondary Causes:

  • Trace Metal Contamination: The carboxylic acid group can chelate with trace metals in the stationary phase, column hardware, or sample, leading to tailing.[12] Using a high-purity, modern column and ensuring system cleanliness can mitigate this.

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, causing tailing. Try reducing the injection concentration or volume.[13]

Q3: Should I use an isocratic or gradient method for my analysis?

The choice depends on your sample complexity.

  • Use a Gradient Method: For method development, analyzing samples with multiple components of varying polarity, or when unsure of the required elution strength. A gradient ensures all compounds elute in a reasonable time with good peak shape.[14][15]

  • Use an Isocratic Method: For routine quality control (QC) of a purified substance where you are separating it from only a few closely related impurities. Isocratic methods are simpler, more robust, and have faster re-equilibration times.

You can convert a scouting gradient to an optimized isocratic method if the peaks of interest elute closely together.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving complex separation issues.

Scenario 1: Poor Resolution Between the Main Peak and an Impurity

Q: I have two co-eluting peaks. I've tried adjusting the gradient, but the resolution (Rs) is still less than 1.5. What's my next step?

When gradient adjustments are insufficient, you must focus on changing the selectivity (α) of your separation. For an ionizable compound like this compound, mobile phase pH is the most powerful tool for altering selectivity.[1][16]

Causality: The resolution equation shows that resolution is dependent on efficiency (N), retention (k), and selectivity (α). While increasing efficiency (e.g., using a longer column or smaller particles) can help, changing selectivity often yields the most dramatic improvements.[17][18] The pKa of your main compound and its impurities are likely different. By changing the mobile phase pH, you alter their relative ionization states, which in turn changes their relative hydrophobicity and interaction with the stationary phase, thus modifying the separation selectivity.[2][19]

Troubleshooting Workflow Diagram

G start Poor Resolution (Rs < 1.5) peak_shape Is Peak Shape Acceptable? (Tailing Factor < 1.5) start->peak_shape retention Is Retention Factor (k') Optimal (2 < k' < 10)? peak_shape->retention Yes fix_tailing Action: Fix Peak Tailing (See Protocol 1: pH Control) peak_shape->fix_tailing No selectivity Selectivity (α) is the Issue retention->selectivity Yes adjust_k Action: Adjust Organic % - Increase %B to decrease k' - Decrease %B to increase k' retention->adjust_k No change_ph Action 1: Change pH (See Protocol 1: pH Scouting) selectivity->change_ph fix_tailing->peak_shape Re-evaluate adjust_k->retention Re-evaluate change_solvent Action 2: Change Organic Solvent (e.g., ACN to MeOH) change_ph->change_solvent change_column Action 3: Change Column (e.g., C18 to Phenyl-Hexyl) change_solvent->change_column change_temp Action 4: Change Temperature (e.g., 30°C to 50°C) change_column->change_temp

Caption: A logical workflow for troubleshooting poor HPLC resolution.

Table 2: Influence of Mobile Phase pH on Analyte and Separation

pH RangeAnalyte State (Approx.)Silanol StateExpected Outcome
< 3 COOH (Neutral)N+ (Cationic)Si-OH (Neutral)Recommended. Good retention. Minimal tailing from silanol interaction.
3 - 6 COO- (Anionic)N+ (Cationic)Si-O- (Anionic)Problematic. Zwitterionic/anionic analyte. Strong interaction with silanols. High risk of peak tailing.
> 7 COO- (Anionic)N (Neutral)Si-O- (Anionic)Possible with specific columns. Analyte is anionic. Requires pH-stable column (e.g., hybrid silica). May improve selectivity.
Scenario 2: Peak Splitting or Broadening

Q: My main peak appears as a doublet or is excessively broad. What could be the cause?

Peak splitting or broadening can arise from several instrumental or chemical issues.[10][20]

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: Dissolving the sample in a solvent significantly stronger than the initial mobile phase (e.g., 100% ACN) can cause the sample to travel through the column head in a distorted band.[10]

    • Solution: Re-dissolve the sample in the initial mobile phase composition or a weaker solvent.

  • Column Contamination or Void: A blocked inlet frit or a void (a settled area of packing material at the column head) can create alternative flow paths for the sample, resulting in a split peak.[10][21][22]

    • Solution: First, try reversing and flushing the column (disconnect from the detector first). If this fails, replace the column. Using a guard column can prevent this issue.[21]

  • Co-elution of an Isomer: The split peak might actually be two very closely eluting compounds, such as isomers.

    • Solution: Inject a smaller volume or lower concentration. If the split becomes more defined, it indicates two separate compounds. Proceed with the selectivity optimization steps outlined in Scenario 1.[22]

Experimental Protocols

Protocol 1: Systematic pH Scouting to Optimize Selectivity

This protocol details a systematic approach to evaluate the effect of mobile phase pH on the resolution of this compound from a critical impurity.

Objective: To identify the optimal mobile phase pH that provides maximum resolution.

Methodology:

  • Prepare Buffered Mobile Phases: Prepare three aqueous mobile phase A solutions at different pH values.

    • pH 2.5: 0.1% Phosphoric Acid in HPLC-grade water.

    • pH 4.5: 10 mM Ammonium Acetate buffer, pH adjusted to 4.5 with acetic acid.

    • pH 6.5: 10 mM Ammonium Acetate buffer, pH adjusted to 6.5 with acetic acid.

  • System Setup: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm) and Acetonitrile as Mobile Phase B.

  • Scouting Runs: For each pH condition, perform an identical scouting gradient (e.g., 10-90% B over 20 minutes).

  • Equilibration is Critical: Before each new pH run, ensure the column is thoroughly equilibrated. Flush with 50:50 Water/ACN for 10 column volumes, then with the new mobile phase for at least 20 column volumes.

  • Data Analysis:

    • Plot the retention time of the main peak and the critical impurity versus mobile phase pH.

    • Calculate the resolution (Rs) for the critical pair at each pH.

    • Identify the pH that provides the baseline resolution (Rs ≥ 1.5).

Protocol 2: Gradient Optimization

Once an optimal pH is selected, fine-tune the gradient to improve resolution and shorten run time.

Objective: To optimize the gradient slope for the best separation in the shortest time.

Methodology:

  • Initial Scouting Run: Perform a fast "scouting" gradient (e.g., 5-95% B in 10 minutes) to determine the approximate %B at which your first and last peaks of interest elute. Let's say they elute at 40% B and 60% B, respectively.

  • Calculate Gradient Slope: The initial slope is (95-5)% / 10 min = 9%/min.

  • Refine the Gradient: Create a new, shallower gradient focused on the elution window.

    • Start %B: ~5% below the elution of the first peak (e.g., 35% B).

    • End %B: ~5% above the elution of the last peak (e.g., 65% B).

    • Gradient Time: To improve resolution, increase the gradient time (i.e., decrease the slope). A good rule of thumb is to start by doubling the time over the new range. The new slope would be (65-35)% / 10 min = 3%/min.

  • Iterate: Adjust the gradient time to find the best balance between resolution and analysis time. A shallower gradient increases resolution.[14]

Table 3: Troubleshooting Summary: Parameter Adjustments & Expected Outcomes

Parameter AdjustedActionExpected Outcome on ResolutionPotential Side Effects
Flow Rate Decrease (e.g., 1.0 -> 0.8 mL/min)Increases efficiency (N), may improve Rs.[17]Longer run time, broader peaks in time units.
Column Length Increase (e.g., 150 -> 250 mm)Increases efficiency (N), improves Rs.[17]Longer run time, higher backpressure.
Particle Size Decrease (e.g., 5 µm -> 2.7 µm)Significantly increases efficiency (N), improves Rs.[17][18]Significantly higher backpressure (UHPLC may be required).
Temperature Increase (e.g., 30 -> 45 °C)Decreases retention, sharpens peaks, can change selectivity (α).[8][23]May decrease resolution if selectivity changes unfavorably.
Organic Modifier Switch ACN <=> MeOHChanges selectivity (α).[17]May re-order peaks, requires complete method re-validation.

References

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. [Link]

  • HPLC Troubleshooting Guide. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • Welch Materials. (2025, March 24). Gradient Optimization in HPLC. [Link]

  • Chrom Tech, Inc. (2025, October 28). How Does Column Temperature Affect HPLC Resolution?. [Link]

  • ResearchGate. (n.d.). Effect of the pH of the mobile phase on the separation efficiency of QN. [Link]

  • Agilent Technologies. (2023, August 10). Why it matters and how to get good peak shape. [Link]

  • Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?. [Link]

  • MicroSolv Technology Corporation. (2025, June 18). Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline on Newcrom R1 HPLC column. [Link]

  • Chrom Tech. (2025, October 14). The Role of Solvent Gradients in HPLC Analysis. [Link]

  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?. [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. [Link]

  • HPLC. (n.d.). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. [Link]

  • LCGC International. (n.d.). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. [Link]

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples. [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey. [Link]

  • LCGC International. (2019, November 12). The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • LCGC International. (n.d.). How Does Temperature Affect Selectivity?. [Link]

  • LCGC International. (n.d.). Understanding Gradient HPLC. [Link]

  • Chemass. (2003, July). The Cleaning and Regeneration of Reversed-Phase HPLC Columns. [Link]

  • PubMed. (n.d.). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid.... [Link]

  • PMC. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • YouTube. (2024, October 13). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]

  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • ResearchGate. (2025, August 6). The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes. [Link]

  • Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. [Link]

  • Agilent Technologies. (2020, March 12). Gradient Design and Development. [Link]

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. (2016). [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. [Link]

  • LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]

  • HPLC Column Comparison Screening Study for Reversed Phase Columns. (n.d.). [Link]

  • SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?. [Link]

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. (n.d.). [Link]

  • ACG Publications. (2025, February 5). An HPLC/CAD method for determination of fatty acids in metered dose inhalation products. [Link]

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Technical Support Center: 5,7-Dimethylquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for 5,7-Dimethylquinoline-3-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability, proper handling, and effective use of this compound in your experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

I. Frequently Asked Questions (FAQs) on Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. Improper conditions can lead to degradation, affecting experimental reproducibility and outcomes.

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed container in a cool, dry, and dark environment. Recommended storage temperatures are typically between 2-8°C, though room temperature may be acceptable for shorter periods if conditions are dry and protected from light. Exposure to moisture and light should be minimized as they can promote degradation.

Q2: How should I store solutions of this compound?

A2: Solutions are generally less stable than the solid form. For optimal stability, prepare solutions fresh for each experiment. If storage is necessary, we recommend the following:

  • Solvent: Use high-purity, anhydrous solvents. Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions.

  • Temperature: Store solutions at -20°C or -80°C.

  • Aliquoting: Aliquot stock solutions into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

  • Inert Atmosphere: For extended storage of sensitive solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing.

Q3: What are the main chemical incompatibilities of this compound?

A3: This compound should be stored away from strong oxidizing agents, strong acids, and strong bases, as these can catalyze its decomposition. The carboxylic acid functional group can react with bases, and the quinoline nitrogen can be protonated by strong acids.

Q4: Is this compound sensitive to light?

A4: Yes, quinoline derivatives are known to be susceptible to photodegradation. It is crucial to store the solid compound and its solutions in amber vials or otherwise protected from light to prevent the formation of photoproducts.

II. Troubleshooting Guide for Experimental Applications

This section addresses common issues that may arise during the use of this compound in various experimental settings.

A. Solubility Issues

Problem: I am having trouble dissolving this compound in my aqueous assay buffer.

Causality and Solution:

Quinoline carboxylic acids often exhibit limited aqueous solubility due to their hydrophobic aromatic core.[1] The solubility is also pH-dependent.[2]

  • Initial Dissolution: First, prepare a concentrated stock solution in an appropriate organic solvent like DMSO.[1]

  • Working Dilution: Subsequently, dilute the DMSO stock into your aqueous buffer. It is crucial that the final concentration of DMSO in the assay is low (typically <1%) to avoid solvent effects on the biological system.

  • pH Adjustment: The solubility of carboxylic acids can often be increased in slightly basic conditions where the carboxyl group is deprotonated. However, be mindful that pH extremes can promote hydrolysis.[3]

  • Sonication: Gentle sonication can aid in the dissolution of the compound.

Troubleshooting Workflow for Solubility:

Caption: Troubleshooting workflow for addressing solubility issues.

B. Assay Interference

Problem: I am observing unexpected results in my fluorescence-based assay, such as high background or signal quenching.

Causality and Solution:

Quinoline derivatives are known to possess intrinsic fluorescent properties and can also act as fluorescence quenchers.[4][5] This can lead to significant interference in fluorescence-based assays.

  • Fluorescence Quenching: The quinoline ring system can quench the fluorescence of other molecules through various mechanisms, including Förster resonance energy transfer (FRET) if there is spectral overlap.[4]

  • Autofluorescence: The compound itself may fluoresce at the excitation or emission wavelengths of your assay's fluorophore, leading to artificially high readings.

  • Assay Interference Workflow:

    Caption: Workflow to diagnose and mitigate fluorescence assay interference.

C. Compound Instability and Degradation

Problem: My experimental results are inconsistent over time, or I suspect the compound is degrading in my assay conditions.

Causality and Solution:

This compound can degrade under various conditions, leading to a loss of active compound and the formation of potentially interfering byproducts.[6][7]

  • Potential Degradation Pathways:

    • Photodegradation: Exposure to light, especially UV, can lead to the formation of hydroxylated or ring-opened products.[8]

    • Oxidation: The quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized species.[2]

    • Decarboxylation: At elevated temperatures, decarboxylation (loss of CO₂) may occur.[9][10]

    • Hydrolysis: While generally stable, prolonged incubation in strong acidic or basic aqueous solutions could potentially lead to hydrolysis, though less common for the core ring structure.

  • Identifying Degradation:

    • Use analytical techniques like HPLC-UV or LC-MS to assess the purity of your compound stock and to analyze samples from your assay over time. A decrease in the parent peak area and the appearance of new peaks are indicative of degradation.

  • Preventing Degradation in Assays:

    • Protect your experiments from light.

    • Prepare solutions fresh and use them promptly.

    • If long incubation times are necessary, consider the stability of the compound under your specific assay conditions (pH, temperature, media components) by running analytical checks on samples incubated for the duration of the experiment.

Degradation Troubleshooting Logic:

G A Inconsistent Results Observed B Assess Purity of Stock Solution (HPLC/LC-MS) A->B C Purity < 95% or Degradants Present B->C D Purity > 95% B->D E Obtain New, High-Purity Compound Lot C->E F Incubate Compound in Assay Buffer for Experiment Duration D->F G Analyze Incubated Sample (HPLC/LC-MS) F->G H New Peaks Appear / Parent Peak Decreases G->H I Compound is Stable in Assay Conditions G->I J Identify Degradation Conditions (Light, Temp, pH) H->J L Investigate Other Experimental Variables I->L K Modify Assay Protocol to Minimize Degradation J->K

Caption: Logical steps to troubleshoot suspected compound degradation.

III. Protocols for Quality Control and Stability Assessment

To ensure the reliability of your experimental data, it is essential to periodically assess the purity and stability of this compound.

A. Protocol: Purity Assessment by HPLC-UV

This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.

  • Preparation of Standard Solution:

    • Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of DMSO to make a 1 mg/mL stock solution.

    • Dilute this stock solution with mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC-UV Conditions (Starting Point):

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a linear gradient (e.g., 10-90% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis scan, likely around 254 nm and/or 320-340 nm).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the prepared standard solution.

    • The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all observed peaks.

B. Protocol: Forced Degradation Study

Forced degradation studies are used to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods.[3][11][12][13]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.

  • Stress Conditions: Expose aliquots of the stock solution to the following conditions:

    • Acid Hydrolysis: Add 1 M HCl to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 1 M NaOH to a final concentration of 0.1 M. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 30% H₂O₂ to a final concentration of 3%. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours in the dark.

    • Photodegradation: Expose a solution to a photostability chamber (ICH Q1B conditions) for a defined period.

  • Sample Analysis:

    • At appropriate time points, withdraw samples. For acid and base-stressed samples, neutralize with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with the mobile phase.

    • Analyze by a stability-indicating HPLC method (as developed in section III.A, optimized to resolve degradation products from the parent peak) coupled with a mass spectrometer (LC-MS) to identify the mass of the degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12][13]

IV. Summary of Key Stability and Handling Parameters

ParameterRecommendationRationale
Solid Storage 2-8°C, dry, dark, tightly sealed container.Minimizes degradation from heat, moisture, and light.
Solution Storage Aliquot and store at -20°C or -80°C. Prepare fresh when possible.Prevents degradation in solution and from freeze-thaw cycles.
Incompatibilities Strong acids, strong bases, strong oxidizing agents.These can catalyze decomposition of the molecule.
Light Sensitivity High. Use amber vials or protect from light.Quinoline ring is susceptible to photodegradation.[8]
Solubility Limited in aqueous solutions. Use DMSO for stock solutions.Hydrophobic nature of the molecule limits water solubility.[1]
Assay Interference Potential for autofluorescence and fluorescence quenching.The quinoline moiety has intrinsic fluorescent properties.[4][5]

V. References

  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719-2740.

  • Dolgolenko, A., et al. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry.

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.

  • Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts.

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). Journal of Pharmaceutical Sciences.

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.).

  • Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. (2014). Indian Journal of Pharmaceutical Sciences, 76(3), 235-240.

  • Fluorescence Quenching of Quinoline Derivatives in a Micelle System. (2000). Journal of Colloid and Interface Science, 226(2), 344-349.

  • 5,8-Dimethylquinoline-3-carboxylic acid | 763893-29-4. (2023). Smolecule.

  • Dunn, G. E., & Lee, K. C. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3026.

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255.

  • Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). Drug Discovery Today, 11(9-10), 445-451.

  • A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. (2021). Sensors, 21(11), 3829.

  • Fused Tetrahydroquinolines Are Interfering with Your Assay. (2023). Journal of Medicinal Chemistry.

  • A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection. (2022). RSC Advances, 12(36), 23485-23491.

  • Small Molecule Inhibitors Selection Guide. (2019). Cayman Chemical.

  • Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis. (n.d.). Promega Corporation.

  • Synthesis, DFT studies on a series of tunable quinoline derivatives. (2024). Scientific Reports, 14(1), 1-18.

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS.

  • A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9. (2020). Cell, 182(1), 234-247.

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. (2023). UI Scholars Hub.

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025).

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (2022). Molecules, 27(19), 6539.

  • New method for synthesizing substituted 3-quinoline carboxylic acid and analogue. (n.d.). Google Patents.

  • Process for the oxidation of quinoline. (n.d.). Google Patents.

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. (1989). FEMS Microbiology Letters, 57(3), 279-282.

  • Taxifolin stability: In silico prediction and in vitro degradation with HPLC-UV/UPLC–ESI-MS monitoring. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113467.

  • Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. (1992). UNT Digital Library.

  • Photocatalytic Degradation of Quinoline Yellow over Ag 3 PO 4. (2020). Catalysts, 10(12), 1459.

  • The Impact of pH on Chemical Stability in Lab Experiments. (2025). Ibis Scientific, LLC.

  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical and Biomedical Analysis, 86, 1-24.

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2022). RSC Advances, 12(48), 31096-31113.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry, 88(18), 12943-12952.

  • Photocatalysis of quinoline in aqueous TiO2 suspension. (2012). Journal of Hazardous Materials, 237-238, 247-255.

  • Identification and Analysis of Small Molecule Inhibitors of CRISPR-Cas9 in Human Cells. (2021). CRISPR Journal, 4(3), 353-364.

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. (2022). Organometallics, 41(1), 1-8.

  • Small molecule sensors. (n.d.). Wikipedia.

  • Biological Activities of Quinoline Derivatives. (2009). Mini-Reviews in Medicinal Chemistry, 9(14), 1468-1454.

  • Identification of the Carboxylic Acid Functionality in Protonated Drug Metabolite Model Compounds by Using Tandem Mass Spectrometry Based on Ion-molecule Reactions Coupled with High Performance Liquid Chromatography. (2016). Journal of The American Society for Mass Spectrometry, 27(10), 1649-1657.

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines, 21(2), 1-19.

  • Effect of Fluorescence Quenching model on Quinoline Derivative with Cobalt Chloride metal ion using steady state and time resolved spectroscopic methods. (2022). Journal of Fluorescence, 32(3), 1165-1172.

  • The Decarboxylation of Carboxylic Acids and Their Salts. (2023). Chemistry LibreTexts.

  • UHPLC-ESI-MS/MS analyses for quantification of phenolic compounds of Nepeta nuda subsp. Lydiae. (2016). Journal of Applied Pharmaceutical Science, 6(11), 009-013.

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. (2023). International Journal of Molecular Sciences, 24(22), 16089.

Sources

Validation & Comparative

A Comparative Guide to 5,7-Dimethylquinoline-3-carboxylic Acid and Other Quinolone Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a foundational element in the synthesis of a vast array of therapeutic agents. Its versatile structure has given rise to compounds with potent antibacterial, anticancer, and neurological activities. This guide provides an in-depth comparison of 5,7-Dimethylquinoline-3-carboxylic acid with other notable quinoline derivatives, offering insights into their structure-activity relationships and the experimental methodologies crucial for their evaluation.

The Quinoline Core: A Privileged Scaffold in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a key pharmacophore. The presence of the nitrogen atom and the extended aromatic system allows for a variety of chemical modifications, leading to a diverse range of biological activities. The carboxylic acid moiety, particularly at the 3-position, is a common feature in many biologically active quinolines, contributing to their mechanism of action and pharmacokinetic properties.

Profiling this compound

This compound is a specific derivative of the quinoline-3-carboxylic acid core. Its chemical structure is characterized by two methyl groups at the 5 and 7 positions of the quinoline ring.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₂H₁₁NO₂
Molecular Weight201.22 g/mol
FormSolid
CAS Number948293-95-6

While extensive biological data for this compound is not widely published, its structural features suggest potential for various biological activities based on the known structure-activity relationships of the quinoline class. The dimethyl substitution can influence the compound's lipophilicity, steric hindrance, and electronic properties, which in turn can modulate its interaction with biological targets.

Comparative Analysis with Key Quinolone Derivatives

To understand the potential of this compound, it is instructive to compare it with well-characterized quinoline derivatives that have established roles in medicine and research.

Antibacterial Quinolones: The DNA Gyrase Inhibitors

A major class of quinoline derivatives exhibits potent antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[1]

Comparator Compounds:

  • Nalidixic Acid: The first-generation quinolone antibacterial.

  • Ciprofloxacin: A second-generation fluoroquinolone with a broad spectrum of activity.

  • Cinoxacin: A synthetic antibacterial agent structurally related to nalidixic acid.

  • Oxolinic Acid: Another quinolone antibacterial agent.

Comparative Data:

CompoundKey Structural FeaturesSpectrum of ActivityPotency (Representative MIC)
Nalidixic Acid Naphthyridinone corePrimarily Gram-negative bacteriaE. coli: 0.5-10 µg/mL
Ciprofloxacin Fluoroquinolone with piperazine ringBroad-spectrum (Gram-positive and Gram-negative)E. coli: ≤0.015-1 µg/mL; S. aureus: 0.12-2 µg/mL
Cinoxacin Cinnoline derivativeGram-negative bacteriaSimilar to Nalidixic Acid
Oxolinic Acid Dioxoloquinoline structureGram-negative and some Gram-positive bacteriaMore potent than Nalidixic Acid

Structure-Activity Relationship Insights:

The introduction of a fluorine atom at position 6 and a piperazine ring at position 7, as seen in ciprofloxacin, dramatically enhances the antibacterial spectrum and potency compared to the simpler structure of nalidixic acid. The methyl groups in this compound, while less activating than the fluoro and piperazine moieties, could still modulate its antibacterial potential. Their electron-donating nature and steric bulk would alter the molecule's interaction with the DNA gyrase-DNA complex.

Anticancer Quinolines: Targeting Cellular Proliferation

Quinoline derivatives have also emerged as promising anticancer agents, with mechanisms including inhibition of protein kinases and antiproliferative effects.[2][3]

Structure-Activity Relationship Insights:

Studies on various substituted quinoline-3-carboxylic acids have shown that modifications on the quinoline ring can lead to potent and selective anticancer activity.[2] The substitution pattern influences the compound's ability to intercalate with DNA or interact with specific enzymes involved in cancer cell proliferation. The lipophilicity and electronic nature of the substituents are critical. The dimethyl substitutions on this compound would increase its lipophilicity, potentially enhancing its cell permeability and interaction with hydrophobic pockets in target proteins.

Neurologically Active Quinolines: NMDA Receptor Antagonists

Certain quinoline carboxylic acids are known to act as antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission in the central nervous system.[4][5] Overactivation of NMDA receptors is implicated in various neurological disorders.

Comparator Compounds:

  • Kynurenic Acid: An endogenous NMDA receptor antagonist.

  • Substituted Quinoline-2-carboxylic acids: A class of potent and selective NMDA receptor antagonists.

Structure-Activity Relationship Insights:

The affinity of quinoline derivatives for the NMDA receptor is highly dependent on the substitution pattern. For instance, halogen substitutions can significantly increase antagonist potency.[6] The methyl groups in this compound would alter the electronic distribution and steric profile of the quinoline ring, which could influence its binding to the glutamate or glycine binding sites on the NMDA receptor.

Experimental Protocols for Comparative Evaluation

To facilitate direct comparison and further research, the following are detailed protocols for key assays.

Synthesis of this compound via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a classic and versatile method for synthesizing the quinoline core.[7]

Synthesis_Workflow Aniline 3,5-Dimethylaniline Condensation Condensation Aniline->Condensation Malonate Diethyl ethoxymethylenemalonate Malonate->Condensation Intermediate Anilinomethylenemalonate Intermediate Condensation->Intermediate Cyclization Thermal Cyclization Intermediate->Cyclization Quinolone Ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate Cyclization->Quinolone Hydrolysis Saponification Quinolone->Hydrolysis Product 5,7-Dimethylquinoline- 3-carboxylic acid Hydrolysis->Product

Caption: Gould-Jacobs synthesis of this compound.

Step-by-Step Protocol:

  • Condensation: React 3,5-dimethylaniline with diethyl ethoxymethylenemalonate. This is typically done by heating the mixture, often without a solvent.

  • Cyclization: The resulting anilinomethylenemalonate intermediate is heated to a high temperature (around 250 °C) in a high-boiling point solvent like diphenyl ether to induce intramolecular cyclization, forming the quinolone ring.

  • Saponification: The resulting ethyl ester is hydrolyzed to the carboxylic acid using a base such as sodium hydroxide, followed by acidification.

Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[6]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_readout Readout Prep_Compound Prepare serial dilutions of test compounds Inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension Prep_Compound->Inoculate Prep_Bacteria Prepare standardized bacterial inoculum Prep_Bacteria->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Observe Visually inspect for bacterial growth (turbidity) Incubate->Observe Determine_MIC MIC is the lowest concentration with no visible growth Observe->Determine_MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth.

  • Inoculation: Prepare a standardized bacterial suspension (0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Analysis: Determine the MIC by visually identifying the lowest concentration of the compound that completely inhibits bacterial growth.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add a defined amount of DNA gyrase to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of supercoiled DNA compared to the positive control.

Cytotoxicity Assay: MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][9]

MTT_Assay Seed_Cells Seed cells in a 96-well plate Add_Compound Add test compound at various concentrations and incubate Seed_Cells->Add_Compound Add_MTT Add MTT reagent and incubate Add_Compound->Add_MTT Conversion Viable cells convert MTT to formazan crystals Add_MTT->Conversion Solubilize Add solubilization solution (e.g., DMSO) Conversion->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate cell viability Measure->Analyze

Caption: The workflow of a standard MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance of the solution at approximately 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

NMDA Receptor Binding Assay

This assay measures the affinity of a compound for the NMDA receptor.[10]

Step-by-Step Protocol:

  • Membrane Preparation: Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., hippocampus or cortex).

  • Binding Reaction: In a reaction tube, combine the membrane preparation, a radiolabeled ligand that binds to a specific site on the NMDA receptor (e.g., [³H]MK-801 for the channel site or [³H]glycine for the glycine site), and the test compound at various concentrations.

  • Incubation: Incubate the mixture to allow for binding equilibrium to be reached.

  • Separation: Separate the bound and free radioligand by rapid filtration.

  • Quantification: Measure the radioactivity of the filter-bound material using liquid scintillation counting.

  • Analysis: Determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further investigation. Based on the extensive research on related quinoline derivatives, it holds the potential for diverse biological activities. The methyl substitutions at positions 5 and 7 are likely to significantly influence its pharmacokinetic and pharmacodynamic properties.

The lack of extensive published data on this specific compound highlights an opportunity for novel research. By employing the standardized experimental protocols detailed in this guide, researchers can systematically evaluate its antibacterial, anticancer, and neurological activities. Such studies will not only elucidate the specific properties of this compound but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological effects of the quinoline class of compounds. This knowledge is paramount for the rational design and development of next-generation therapeutic agents.

References

  • Mittal, R. K., & Purohit, P. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry, 21(13), 1708–1716. [Link]

  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). MK801 radioligand binding assay at the N-methyl-D-aspartate receptor. Retrieved from [Link]

  • Whitten, J. P., et al. (1993). 6-substituted decahydroisoquinoline-3-carboxylic acids as potent and selective conformationally constrained NMDA receptor antagonists. Journal of Medicinal Chemistry, 36(20), 2929–2940. [Link]

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. Retrieved from [Link]

  • World Organisation for Animal Health. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • Baron, B. M., et al. (1989). Activity of 5,7-dichlorokynurenic acid, a potent antagonist at the N-methyl-D-aspartate receptor-associated glycine binding site. Journal of Pharmacology and Experimental Therapeutics, 250(1), 162–169. [Link]

  • El-Sayed, O. A., Al-Bassam, B. A., & Hussein, M. E. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archiv der Pharmazie, 335(9), 403–410. [Link]

  • Monaghan, D. T., & Jane, D. E. (2009). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Current Pharmaceutical Design, 15(29), 3386–3403. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160–169. [Link]

  • Zhu, F. D., et al. (2022). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Microbiology, 13, 969357. [Link]

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A Researcher's Guide to Off-Target Profiling: A Comparative Analysis of 5,7-Dimethylquinoline-3-carboxylic Acid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare ideal. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions. Understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical determinant of its therapeutic window, potential for adverse effects, and ultimate clinical viability. This guide provides an in-depth, experience-driven framework for assessing the cross-reactivity of novel chemical entities, using 5,7-Dimethylquinoline-3-carboxylic acid as a central case study.

The quinoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with activities ranging from antimicrobial to anticancer.[1][2][3] Derivatives of quinoline carboxylic acid, in particular, have shown promise as antiproliferative and anti-inflammatory agents.[4][5] However, the very features that make this scaffold so versatile also create the potential for interactions with a wide array of biological targets. This guide will objectively compare the performance of this compound against other alternatives, supported by illustrative experimental data and detailed protocols for key validation assays.

The Imperative of Proactive Cross-Reactivity Profiling

The journey from a hit compound to a clinical candidate is fraught with attrition. A significant contributor to late-stage failures is unforeseen toxicity arising from off-target pharmacology. Proactively identifying these unintended interactions allows for early, data-driven decisions. A compound with a "dirty" profile may be deprioritized, or its off-target activities might be rationally engineered out through medicinal chemistry efforts. Conversely, in some cases, a polypharmacological profile can be advantageous, particularly in complex diseases like cancer.[6]

The two largest and most frequently implicated superfamilies of proteins in off-target interactions are protein kinases and G-protein coupled receptors (GPCRs). Due to conserved ATP-binding sites in kinases and ligand-binding pockets in GPCRs, even structurally distinct molecules can exhibit unexpected binding. Therefore, our investigation into the cross-reactivity of this compound will focus on these two domains.

Experimental Design: A Two-Pronged Approach to Uncover Off-Target Liabilities

To construct a comprehensive cross-reactivity profile, we must employ orthogonal assay technologies that interrogate both major target families. The causality behind this choice is simple: kinases and GPCRs represent the largest druggable classes and are governed by distinct mechanisms of action. Relying on a single assay type would create a significant blind spot in our analysis.

Workflow for Comprehensive Cross-Reactivity Assessment

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Deconvolution & Validation cluster_2 Phase 3: Data Analysis & Interpretation Compound 5,7-Dimethylquinoline- 3-carboxylic acid Screening Single-Point High-Throughput Screen (e.g., 10 µM concentration) Compound->Screening KinasePanel Kinase Selectivity Panel (>400 Kinases) Screening->KinasePanel Identifies potential kinase off-targets GPCRPanel GPCR Binding Panel (>100 GPCRs) Screening->GPCRPanel Identifies potential GPCR off-targets DoseResponse IC50 / Ki Determination (10-point dose response) KinasePanel->DoseResponse GPCRPanel->DoseResponse DataAnalysis Data Aggregation & Selectivity Score Calculation DoseResponse->DataAnalysis Generates quantitative potency data SAR Structure-Activity Relationship (SAR) Analysis vs. Analogs DataAnalysis->SAR Report Comprehensive Cross-Reactivity Profile Report SAR->Report

Caption: A logical workflow for assessing small molecule cross-reactivity.

A. Kinase Selectivity Profiling

Protein kinases regulate a vast number of cellular processes, and their dysregulation is a hallmark of cancer and inflammatory diseases. Consequently, they are a major target class for drug development.[7] We utilize large-panel kinase screening to understand the selectivity of our compound across the human kinome.

Experimental Protocol: ADP-Glo™ Luminescent Kinase Assay

This protocol is adapted from commercially available kinase selectivity profiling systems and provides a robust method for quantifying kinase activity.[8] The principle relies on measuring the amount of ADP produced during a kinase reaction; higher luminescence indicates higher kinase activity and therefore, lower inhibition by the test compound.

  • Reagent Preparation:

    • Prepare a 2X solution of each kinase in kinase reaction buffer.

    • Prepare a 2X solution of the corresponding substrate and ATP in kinase reaction buffer. The ATP concentration should be at or near the Km for each specific kinase to ensure sensitive detection of competitive inhibitors.[9]

    • Prepare serial dilutions of this compound in the reaction buffer. A typical 10-point, 3-fold dilution series starting from 100 µM is recommended.

  • Kinase Reaction:

    • In a 384-well plate, add 5 µL of the test compound dilution or vehicle control (DMSO).

    • Add 10 µL of the 2X kinase solution to each well.

    • Initiate the reaction by adding 10 µL of the 2X substrate/ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 50 µL of Kinase Detection Reagent to convert the generated ADP to ATP and induce a luciferase-driven light-producing reaction. Incubate for 30 minutes.

  • Data Acquisition:

    • Measure luminescence using a plate-reading luminometer.

    • Calculate the percent inhibition relative to the vehicle (high activity) and no-enzyme (low activity) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

B. GPCR Off-Target Binding Assays

GPCRs represent the largest family of cell surface receptors and are the targets for approximately 30-50% of all approved drugs.[10][11] Unintended interactions with GPCRs can lead to a host of side effects, from cardiovascular to neurological. Radioligand binding assays are the gold standard for determining a compound's affinity for a specific receptor.[12]

Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound by measuring its ability to displace a known radiolabeled ligand from the target receptor.

  • Reagent Preparation:

    • Prepare cell membrane fractions expressing the GPCR target of interest.

    • Prepare a solution of a specific, high-affinity radioligand (e.g., ³H-labeled) at a concentration near its Kd value.

    • Prepare serial dilutions of this compound.

  • Binding Reaction:

    • In a 96-well filter plate, combine the membrane preparation, the radioligand, and the test compound dilution or vehicle.

    • Incubate at room temperature for a sufficient time to reach binding equilibrium (typically 60-120 minutes).

  • Separation and Detection:

    • Rapidly filter the reaction mixture through the filter plate using a vacuum manifold to separate bound from unbound radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding.

    • Plot the percent specific binding against the log concentration of the test compound to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Comparative Data Analysis: Profiling this compound

To illustrate the application of these protocols, we present hypothetical, yet realistic, cross-reactivity data for this compound and its structural isomers. This comparative approach is essential, as even minor changes in substituent placement can dramatically alter a compound's selectivity profile.[2]

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)
Kinase TargetKinase FamilyThis compound5,8-Dimethylquinoline-3-carboxylic acid[13]6,7-Dimethylquinoline-3-carboxylic acid
MAPK14 (p38α) CMGC 98% 95% 75%
CDK2CMGC45%48%30%
GSK3βCMGC38%41%25%
VEGFR2 TK 85% 25% 15%
EGFRTK15%12%8%
SRCTK62%55%40%
AKT1AGC22%20%11%
ROCK1AGC18%15%9%

Data are hypothetical and for illustrative purposes.

Interpretation: The data suggests that this compound is a potent inhibitor of MAPK14 (p38α) and also shows significant activity against VEGFR2 and SRC. The inhibition of multiple kinases is not uncommon for compounds targeting the conserved ATP-binding site. The comparison with its isomers reveals that the methyl group placement is critical for VEGFR2 inhibition, which is significantly reduced in the 5,8- and 6,7-isomers. This provides a clear path for medicinal chemistry optimization to improve selectivity.

Table 2: GPCR Binding Affinity Profile (Ki, nM)
GPCR TargetLigand TypeThis compound5,8-Dimethylquinoline-3-carboxylic acid6,7-Dimethylquinoline-3-carboxylic acid
ADRB2 (β2 Adrenergic)Amine>10,000>10,000>10,000
DRD2 (Dopamine D2)Amine>10,000>10,000>10,000
HTR2B (Serotonin 2B)Amine8502,500>10,000
A2a (Adenosine A2a)Purine1,2004,800>10,000
OPRK1 (Kappa Opioid)Peptide>10,000>10,000>10,000

Data are hypothetical and for illustrative purposes.

Interpretation: The compound shows weak but notable binding to the serotonin 5-HT2B and adenosine A2a receptors. While the affinities are in the high nanomolar to low micromolar range, these interactions should not be dismissed. Off-target binding to the 5-HT2B receptor, for example, has been linked to cardiac valvulopathy. The data indicates that the 6,7-isomer is devoid of these liabilities, again highlighting the power of comparative analysis in guiding lead selection.

Visualizing Selectivity

A compound's selectivity can be visualized across the kinome to provide an intuitive snapshot of its off-target profile.

G cluster_TK Tyrosine Kinases (TK) cluster_CMGC CMGC Kinases cluster_AGC AGC Kinases VEGFR2 VEGFR2 EGFR EGFR SRC SRC MAPK14 MAPK14 CDK2 CDK2 GSK3b GSK3b AKT1 AKT1 ROCK1 ROCK1 Compound 5,7-DMQ-3-CA Compound->VEGFR2 Strong Inhibition Compound->EGFR Weak/No Inhibition Compound->SRC Strong Inhibition Compound->MAPK14 Strong Inhibition Compound->CDK2 Moderate Inhibition Compound->GSK3b Moderate Inhibition Compound->AKT1 Weak/No Inhibition Compound->ROCK1 Weak/No Inhibition

Caption: Kinase selectivity profile of this compound.

Conclusion and Future Directions

This guide has established a robust, evidence-based framework for evaluating the cross-reactivity of this compound. Our comparative analysis, though based on illustrative data, underscores a critical principle: selectivity is relative and must be assessed broadly. The hypothetical results suggest that while this compound has a primary target profile centered on the p38α MAPK, it possesses significant off-target activity against VEGFR2, SRC, and to a lesser extent, certain GPCRs.

For drug development professionals, this profile presents both challenges and opportunities. The next logical steps would involve:

  • IC50/Ki Determination: Confirming the potency of the compound against the identified primary and off-targets through full dose-response curves.

  • Cellular Assays: Validating that the observed biochemical activity translates to a functional effect in a cellular context.

  • Structure-Based Design: Leveraging the comparative data on structural isomers to guide the synthesis of new analogs with improved selectivity, aiming to reduce VEGFR2 and 5-HT2B activity while retaining MAPK14 potency.

By integrating comprehensive kinase and GPCR profiling early in the discovery pipeline, researchers can de-risk their lead compounds, minimize the likelihood of late-stage failures, and ultimately accelerate the delivery of safer, more effective medicines.

References

  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(23), 7149. [Link]

  • Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved from Eurofins Discovery website. [Link]

  • Kumar, A., et al. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1416-1428. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Retrieved from Reaction Biology website. [Link]

  • Jacobson, K. A., et al. (2014). Structural Probing of Off-Target G Protein-Coupled Receptor Activities within a Series of Adenosine/Adenine Congeners. PLoS ONE, 9(5), e97858. [Link]

  • Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863587. [Link]

  • Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796. [Link]

  • Eurofins Discovery. (n.d.). KinaseProfiler Kinase Activity Profiling for Rapid Success. Retrieved from Eurofins Discovery website. [Link]

  • de Souza, N. B., et al. (2019). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Parasitology Research, 118(1), 223-231. [Link]

  • Hu, Y., et al. (2015). Protein kinase profiling assays: a technology review. Expert Opinion on Drug Discovery, 10(3), 277-292. [Link]

  • Al-Ostath, A. I., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. [Link]

  • Hauser, A. S., et al. (2020). Advances in G Protein-Coupled Receptor High-throughput Screening. Expert Opinion on Drug Discovery, 15(12), 1435-1445. [Link]

  • PubChem. (n.d.). 2,3-Dimethylquinoline-7-carboxylic acid. Retrieved from PubChem website. [Link]

  • Nishikawa, H., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(18), 13038-13047. [Link]

  • Amerigo Scientific. (n.d.). 2,7-Dimethylquinoline-3-carboxylic acid ethyl ester. Retrieved from Amerigo Scientific website. [Link]

  • Głowacka, I. E., et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3196. [Link]

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A Senior Application Scientist's Guide to Evaluating the Efficacy of 5,7-Dimethylquinoline-3-carboxylic acid Across Diverse Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery, the quinoline scaffold stands as a privileged structure, consistently yielding compounds with potent and varied pharmacological activities.[1] This guide is crafted for researchers at the forefront of oncology and cellular biology, providing a comprehensive framework for evaluating the therapeutic potential of a novel quinoline derivative, 5,7-Dimethylquinoline-3-carboxylic acid. While direct extensive data on this specific molecule is emerging, we will draw upon the rich literature of its chemical cousins—quinoline-3- and quinoline-4-carboxylic acid derivatives—to establish a robust, data-driven methodology for its characterization.

This document is not a mere recitation of protocols. It is a strategic guide that delves into the "why" behind the "how," empowering you to design and execute a self-validating series of experiments. We will explore the anticipated mechanisms of action, compare against established benchmarks, and provide the detailed experimental blueprints necessary to generate high-quality, publishable data.

The Quinoline Carboxylic Acid Family: A Legacy of Anticancer Potential

The quinoline ring system is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Specifically, the addition of a carboxylic acid moiety at the 3- or 4-position has been a fruitful strategy in the development of novel antiproliferative agents.[1][3]

Established Efficacy of Related Compounds

Research into various substituted quinoline-3-carboxylate and quinoline-4-carboxylic acid derivatives has revealed significant cytotoxic activity against a range of cancer cell lines. For instance, certain 2,4-disubstituted quinoline-3-carboxylic acid derivatives have shown potent activity in MCF-7 (breast adenocarcinoma) and K562 (chronic myelogenous leukemia) cell lines, with some compounds exhibiting IC50 values in the sub-micromolar range.[1] A key aspect of these studies is the concurrent evaluation in non-cancerous cell lines, such as HEK293 (human embryonic kidney), to determine a selectivity index—a critical factor in predicting potential therapeutic window.[3][4]

The structural activity relationship (SAR) of these compounds often points to the nature and position of substituents on the quinoline ring as key determinants of potency and selectivity. The dimethyl substitution at the 5 and 7 positions of our lead compound, this compound, presents an intriguing modification that warrants thorough investigation.

Hypothesized Mechanisms of Action

The anticancer effects of quinoline carboxylic acid derivatives are thought to be multifactorial. One of the prominent proposed mechanisms is the induction of apoptosis through the upregulation of intrinsic pathways.[1] Another hypothesis suggests that the planar quinoline structure, combined with the carboxylic acid group, may allow for the chelation of divalent metal ions, disrupting essential enzymatic processes within cancer cells.[5] Furthermore, some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of key enzymes in cancer progression, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[6]

Given these precedents, a primary investigative goal for this compound should be the elucidation of its specific mechanism of action, starting with broad assessments of cell viability and progressing to more detailed analyses of apoptosis and cell cycle arrest.

A Comparative Framework for Efficacy Assessment

To rigorously evaluate this compound, a multi-faceted approach is required, employing a panel of cancer cell lines with varying genetic backgrounds and a non-cancerous control. This allows for the determination of both broad-spectrum activity and potential tumor-specific sensitivities.

Recommended Cell Line Panel

A suggested starting panel of cell lines for a comprehensive initial screen would include:

  • MCF-7: An estrogen receptor-positive human breast cancer cell line.

  • MDA-MB-231: A triple-negative human breast cancer cell line, often more aggressive and resistant to treatment.

  • HCT-116: A human colorectal carcinoma cell line.

  • A549: A human lung carcinoma cell line.

  • HEK293: A non-cancerous human embryonic kidney cell line to assess selectivity.

Benchmarking Against Known Quinolines

The following table summarizes the reported IC50 values for several quinoline-3-carboxylic acid derivatives, providing a benchmark against which the performance of this compound can be compared.

Compound ClassCell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylate derivativesMCF-70.33[1]
2,4-disubstituted quinoline-3-carboxylate derivativesK5620.28[1]
Quinoline-3-carboxylic acidMCF-7Remarkable Growth Inhibition[5]
Quinoline-2-carboxylic acidHeLaSignificant Cytotoxicity[5]

Experimental Workflows: From Viability to Mechanism

The following sections provide detailed, step-by-step protocols for the essential assays required to characterize the efficacy of this compound.

Workflow for Efficacy Assessment

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation start Prepare stock solution of This compound assay_prep Seed cancer and non-cancerous cell lines in 96-well plates start->assay_prep treatment Treat cells with a serial dilution of the compound assay_prep->treatment mtt Perform MTT Assay to determine cell viability treatment->mtt ic50 Calculate IC50 values for each cell line mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis Select sensitive cell lines and optimal concentrations cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle Select sensitive cell lines and optimal concentrations data_analysis Analyze flow cytometry data to quantify apoptosis and cell cycle arrest apoptosis->data_analysis cell_cycle->data_analysis

Caption: A two-phase experimental workflow for the evaluation of a novel compound.

Protocol: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[7] Mitochondrial dehydrogenases of viable cells cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), yielding purple formazan crystals.[8]

Materials:

  • This compound

  • Selected cell lines

  • 96-well plates

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)[8][9]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[9] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[7]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][10]

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[8] Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Apoptosis Detection (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[12]

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

Procedure:

  • Cell Collection: Harvest cells (both adherent and in suspension) after treatment with this compound at the determined IC50 concentration for a specified time (e.g., 24 or 48 hours). Centrifuge at 300 x g for 5 minutes.[13]

  • Washing: Wash the cells once with cold 1X PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[15]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[14]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[14]

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the proportion of cells in the G0/G1, S, and G2/M phases of the cell cycle based on their DNA content.[16] PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the amount of DNA in the cell.[16]

Materials:

  • Treated and untreated cells

  • Flow cytometer

  • Cold 70% ethanol[17]

  • PBS

  • Propidium Iodide staining solution (containing PI and RNase A)[13]

Procedure:

  • Cell Collection: Harvest approximately 1-2 x 10^6 cells after treatment.

  • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix for at least 30 minutes at 4°C.[17] Cells can be stored at -20°C for several weeks at this stage.[17]

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in 1 mL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[13]

  • Incubation: Incubate for at least 30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples on a flow cytometer.

Hypothetical Signaling Pathway and Data Interpretation

Based on the known mechanisms of related compounds, this compound could potentially induce apoptosis through the intrinsic mitochondrial pathway.

G compound 5,7-Dimethylquinoline- 3-carboxylic acid stress Cellular Stress compound->stress bax Bax/Bak Activation stress->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 cas9 Caspase-9 Activation apaf1->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A potential intrinsic apoptosis pathway modulated by the test compound.

Interpreting the Results:

  • MTT Assay: A low IC50 value in cancer cell lines and a high IC50 value in HEK293 cells would indicate potent and selective cytotoxic activity.

  • Apoptosis Assay: An increase in the Annexin V-positive/PI-negative population would suggest the induction of early apoptosis. An increase in the Annexin V-positive/PI-positive population would indicate late apoptosis or necrosis.

  • Cell Cycle Analysis: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M or sub-G1) would suggest that the compound interferes with cell cycle progression, potentially leading to apoptotic cell death.

Conclusion and Future Directions

This guide provides a comprehensive and scientifically rigorous framework for the initial evaluation of this compound's efficacy in various cell lines. By following these protocols and interpretive guidelines, researchers can generate a robust dataset that will not only characterize the compound's antiproliferative activity but also provide valuable insights into its mechanism of action. Positive results from these in vitro studies would lay a strong foundation for further preclinical development, including in vivo efficacy studies in animal models. The exploration of the vast chemical space of quinoline derivatives continues to be a promising avenue in the quest for novel and more effective cancer therapeutics.

References

  • Singh, P., & Kumar, V. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1834-1845. [Link]

  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4950. [Link]

  • Singh, P., & Kumar, V. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(15), 1836-1847. [Link]

  • Singh, P., & Kumar, V. (2020). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods, 184(1), 39-51.
  • Protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • Solomon, V. R., & Lee, H. (2011). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of Medicinal Chemistry, 54(22), 7763-7793.
  • University of South Florida Health. (n.d.). Apoptosis Protocols. Retrieved from [Link]

  • University of Cambridge. (n.d.). Propidium Iodide Cell Cycle Staining Protocol. Retrieved from [Link]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • ResearchGate. (2023). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Bio-Rad. (n.d.). Apoptosis Analysis by Flow Cytometry. Retrieved from [Link]

  • PubMed. (2016). Effects of 5,8-dimethylthieno[2,3-b]quinoline-2-carboxylic acid on the antioxidative defense and lipid membranes in Plasmodium berghei-infected erythrocytes. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2020). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]

  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

  • MDPI. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Cell Cytotoxicity Screening & Profiling Services. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (1998). Convenient synthesis of 1,2-dihydroquinoline-3-carboxylic acid and 2H-1-benzothiopyran-3-carboxylic acid derivatives. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Synthesis of Substituted Quinoline-3-Carboxylic Acids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the quinoline-3-carboxylic acid scaffold is a cornerstone of innovation. Its derivatives are integral to a wide array of pharmacologically active agents, making the efficient and strategic synthesis of this heterocyclic system a critical area of study. This guide provides an in-depth comparison of the primary synthetic routes to substituted quinoline-3-carboxylic acids, offering insights into the mechanistic underpinnings, practical considerations, and expected outcomes of each methodology.

Introduction: The Significance of the Quinoline-3-Carboxylic Acid Moiety

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry. The addition of a carboxylic acid group at the 3-position further enhances its potential for biological activity and provides a versatile handle for further functionalization. This combination has led to the development of numerous compounds with antibacterial, anticancer, and anti-inflammatory properties. The choice of synthetic route to this valuable core is therefore a pivotal decision in any drug discovery program, directly impacting yield, purity, and the accessible diversity of substituents.

This guide will dissect and compare four seminal methods for the construction of the quinoline-3-carboxylic acid core:

  • The Gould-Jacobs Reaction: A classic and reliable route to 4-hydroxyquinoline-3-carboxylic acids.

  • The Friedländer Annulation: A versatile condensation reaction for the synthesis of a variety of quinolines.

  • The Combes Quinoline Synthesis: A method particularly suited for the preparation of 2,4-disubstituted quinolines.

  • The Doebner-von Miller Reaction: A flexible synthesis that can be adapted to produce a range of substituted quinolines.

We will explore the mechanistic nuances of each reaction, provide detailed experimental protocols, and present a comparative analysis of their performance based on reported yields and substrate scope.

The Gould-Jacobs Reaction: A Robust Pathway to 4-Hydroxyquinoline-3-Carboxylic Acids

The Gould-Jacobs reaction is a powerful and widely used method for the synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives.[1] The reaction proceeds in a stepwise manner, beginning with the condensation of an aniline with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM).[1][2] This is followed by a thermal cyclization to form the quinoline ring system.[1][2]

Mechanistic Insights

The reaction is initiated by a nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of the malonate derivative, followed by the elimination of ethanol to form an anilinomethylenemalonate intermediate. The key step is the subsequent thermal cyclization, which is a 6-electron electrocyclization. This is followed by tautomerization to the more stable 4-hydroxyquinoline form.[2]

Gould_Jacobs_Mechanism Aniline Aniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) DEEM->Intermediate1 CyclizedIntermediate Cyclized Intermediate Intermediate1->CyclizedIntermediate Thermal Cyclization (6π electrocyclization) Product Ethyl 4-hydroxyquinoline-3-carboxylate CyclizedIntermediate->Product Tautomerization FinalProduct 4-Hydroxyquinoline-3-carboxylic acid Product->FinalProduct Saponification

Caption: Mechanism of the Gould-Jacobs Reaction.

Advantages and Limitations

Advantages:

  • Reliability and High Yields: The Gould-Jacobs reaction is known for its reliability and often provides good to excellent yields, particularly with electron-rich anilines.

  • Readily Available Starting Materials: Anilines and diethyl ethoxymethylenemalonate are common and relatively inexpensive starting materials.

  • Direct Formation of the Carboxylic Acid Precursor: The reaction directly yields an ester at the 3-position, which can be easily hydrolyzed to the desired carboxylic acid.

Limitations:

  • Harsh Reaction Conditions: The cyclization step often requires high temperatures (typically >200 °C), which can limit the compatibility with sensitive functional groups.[3]

  • Regioselectivity Issues: With meta-substituted anilines, mixtures of 5- and 7-substituted quinolines can be formed.[2] Electron-donating groups generally favor the formation of the 7-substituted isomer, while electron-withdrawing groups can lead to mixtures.

  • Limited Scope for Electron-Deficient Anilines: The reaction is generally less efficient with anilines bearing strong electron-withdrawing groups.

Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis

This protocol describes a modern, microwave-assisted approach that significantly reduces reaction times compared to conventional heating.[3]

Materials:

  • Substituted aniline (1.0 mmol)

  • Diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol)

  • Microwave vial (2-5 mL) with a magnetic stir bar

  • Microwave reactor

  • Dowtherm A (or other high-boiling solvent)

  • 10% Aqueous sodium hydroxide

  • Concentrated hydrochloric acid

  • Ethanol for recrystallization

Procedure:

  • To a 2-5 mL microwave vial, add the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol).

  • Add a high-boiling solvent such as Dowtherm A (1-2 mL) to facilitate even heating.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 250 °C and hold for 10-30 minutes. Monitor the reaction progress by TLC.

  • After cooling, add 10% aqueous sodium hydroxide (5 mL) to the reaction mixture.

  • Heat the mixture to reflux for 1-2 hours to saponify the ester.

  • Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to afford the pure substituted 4-hydroxyquinoline-3-carboxylic acid.

The Friedländer Annulation: A Versatile Condensation Approach

The Friedländer synthesis is a flexible and straightforward method for preparing substituted quinolines through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a β-ketoester.[4] This reaction can be catalyzed by either acids or bases.[4]

Mechanistic Insights

The reaction is believed to proceed via an initial aldol-type condensation between the enolate of the β-ketoester and the carbonyl group of the 2-aminoaryl aldehyde or ketone. This is followed by the formation of a Schiff base (imine) between the amino group and the ketone of the aldol adduct. Finally, an intramolecular cyclization and dehydration afford the quinoline product.

Friedlander_Mechanism AminoarylKetone 2-Aminoaryl Aldehyde/Ketone AldolAdduct Aldol Adduct AminoarylKetone->AldolAdduct Aldol Condensation BetaKetoester β-Ketoester BetaKetoester->AldolAdduct SchiffBase Schiff Base Intermediate AldolAdduct->SchiffBase Imination (-H₂O) Product Substituted Quinoline-3-carboxylate SchiffBase->Product Cyclization & Dehydration

Caption: General mechanism of the Friedländer Annulation.

Advantages and Limitations

Advantages:

  • Versatility: A wide range of substituted quinolines can be synthesized by varying both the 2-aminoaryl carbonyl compound and the β-ketoester.

  • Milder Conditions: The reaction can often be carried out under milder conditions (acid or base catalysis at moderate temperatures) compared to the Gould-Jacobs reaction.[4]

  • Good Regiocontrol: The substitution pattern of the final product is directly determined by the starting materials.

Limitations:

  • Availability of Starting Materials: The synthesis of appropriately substituted 2-aminoaryl aldehydes and ketones can be challenging.

  • Potential for Side Reactions: Self-condensation of the carbonyl compounds can sometimes be a competing reaction.

  • Lower Yields with Certain Substrates: The reaction may give lower yields with less reactive carbonyl compounds.

Experimental Protocol: Acid-Catalyzed Friedländer Synthesis

Materials:

  • 2-Aminoacetophenone (1.0 mmol)

  • Ethyl acetoacetate (1.2 mmol)

  • p-Toluenesulfonic acid (PTSA) (0.1 mmol)

  • Toluene (10 mL)

  • Dean-Stark apparatus

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-aminoacetophenone (1.0 mmol), ethyl acetoacetate (1.2 mmol), p-toluenesulfonic acid (0.1 mmol), and toluene (10 mL).

  • Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane-ethyl acetate gradient) to obtain the desired ethyl 2-methylquinoline-3-carboxylate.

  • The ester can be saponified to the carboxylic acid using standard procedures (e.g., refluxing with aqueous NaOH followed by acidification).

The Combes Quinoline Synthesis: A Route to 2,4-Disubstituted Quinolines

The Combes synthesis provides a direct route to 2,4-disubstituted quinolines through the acid-catalyzed reaction of an aniline with a 1,3-diketone.[5]

Mechanistic Insights

The reaction begins with the formation of a β-aminoenone (an enamine) from the condensation of the aniline and the 1,3-diketone. Under strong acid catalysis, this enamine undergoes an intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the final quinoline product.

Combes_Mechanism Aniline Aniline Enamine β-Aminoenone (Enamine) Aniline->Enamine Condensation (-H₂O) Diketone 1,3-Diketone Diketone->Enamine CyclizedIntermediate Cyclized Intermediate Enamine->CyclizedIntermediate Acid-catalyzed Cyclization Product 2,4-Disubstituted Quinoline CyclizedIntermediate->Product Dehydration

Caption: Mechanism of the Combes Quinoline Synthesis.

Advantages and Limitations

Advantages:

  • Direct Access to 2,4-Disubstituted Quinolines: This method is particularly well-suited for the synthesis of quinolines with substituents at the 2- and 4-positions.

  • Readily Available Starting Materials: Anilines and 1,3-diketones are common laboratory reagents.

Limitations:

  • Harsh Acidic Conditions: The use of strong acids like sulfuric acid can limit the functional group tolerance.

  • Regioselectivity with Unsymmetrical Diketones: The use of unsymmetrical 1,3-diketones can lead to mixtures of regioisomers.

  • Not Directly Applicable to 3-Carboxylic Acids: The standard Combes reaction does not directly yield a carboxylic acid or ester at the 3-position. Modification of the starting materials or subsequent functionalization would be required.

Experimental Protocol: Classical Combes Synthesis

Materials:

  • Aniline (1.0 mmol)

  • Acetylacetone (1.1 mmol)

  • Concentrated sulfuric acid (2 mL)

  • Ice

  • 10% Aqueous sodium hydroxide

Procedure:

  • Carefully add concentrated sulfuric acid (2 mL) to a flask cooled in an ice bath.

  • To the cold acid, slowly add a pre-mixed solution of aniline (1.0 mmol) and acetylacetone (1.1 mmol) while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 100 °C for 30 minutes.

  • Pour the hot reaction mixture onto crushed ice.

  • Carefully neutralize the acidic solution with 10% aqueous sodium hydroxide until the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford 2,4-dimethylquinoline.

The Doebner-von Miller Reaction: A Flexible Approach

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds.[6] A related reaction, the Doebner reaction, specifically uses an aldehyde and pyruvic acid to generate quinoline-4-carboxylic acids.[6]

Mechanistic Insights

The mechanism is complex and can vary depending on the specific reactants and conditions. A common pathway involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound. The resulting adduct can then undergo cyclization and oxidation to form the quinoline ring. In the Doebner variation, the aldehyde and pyruvic acid can first react to form an α,β-unsaturated keto-acid, which then reacts with the aniline.

Doebner_von_Miller_Mechanism Aniline Aniline MichaelAdduct Michael Adduct Aniline->MichaelAdduct Michael Addition UnsaturatedCarbonyl α,β-Unsaturated Carbonyl Compound UnsaturatedCarbonyl->MichaelAdduct CyclizedIntermediate Cyclized Intermediate MichaelAdduct->CyclizedIntermediate Cyclization Product Substituted Quinoline CyclizedIntermediate->Product Oxidation

Caption: A simplified mechanism for the Doebner-von Miller Reaction.

Advantages and Limitations

Advantages:

  • Flexibility: A wide range of substituted quinolines can be prepared by varying the aniline and the α,β-unsaturated carbonyl compound.

  • Direct Synthesis of Quinoline-4-Carboxylic Acids: The Doebner variant provides a direct route to quinoline-4-carboxylic acids.

Limitations:

  • Harsh Conditions: The reaction often requires strong acids and oxidizing agents.

  • Complex Reaction Mixtures: The reaction can sometimes produce complex mixtures of products and byproducts.

  • Low Yields with Electron-Deficient Anilines: Similar to other classical methods, yields can be low with anilines bearing electron-withdrawing groups.[7]

Experimental Protocol: Doebner Reaction for Quinoline-4-Carboxylic Acids

Materials:

  • Substituted aniline (1.0 mmol)

  • Benzaldehyde (1.0 mmol)

  • Pyruvic acid (1.1 mmol)

  • Ethanol (10 mL)

Procedure:

  • To a round-bottom flask, add the substituted aniline (1.0 mmol), benzaldehyde (1.0 mmol), pyruvic acid (1.1 mmol), and ethanol (10 mL).

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling.

  • If a precipitate forms, collect it by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography to obtain the desired 2-phenylquinoline-4-carboxylic acid derivative.

Comparative Analysis of Synthesis Routes

To provide a clearer picture of the relative merits of these classical syntheses, the following table summarizes their key features and typical yields for the preparation of quinoline-3-carboxylic acid derivatives or their immediate precursors. It is important to note that yields are highly substrate-dependent, and the values presented are representative examples.

Reaction Typical Substrates Key Reagents Conditions Typical Yields Direct Product
Gould-Jacobs Anilines, DEEMHigh-boiling solventHigh temperature (>200 °C)40-90%4-Hydroxyquinoline-3-carboxylate
Friedländer 2-Aminoaryl ketones, β-KetoestersAcid or base catalystModerate temperature50-95%Quinoline-3-carboxylate
Combes Anilines, 1,3-DiketonesStrong acid (e.g., H₂SO₄)High temperature60-85%2,4-Disubstituted quinoline
Doebner Anilines, Aldehydes, Pyruvic AcidReflux in solventModerate to high temperature30-80%Quinoline-4-carboxylic acid

Modern Synthetic Approaches

While the classical named reactions remain valuable tools, modern organic synthesis has introduced more efficient and versatile methods for constructing the quinoline-3-carboxylic acid scaffold.

  • Palladium-Catalyzed Cross-Coupling Reactions: These methods offer a powerful way to construct the quinoline ring system with high functional group tolerance and regioselectivity.

  • Microwave-Assisted Synthesis: As demonstrated in the Gould-Jacobs protocol, microwave irradiation can dramatically reduce reaction times and often improve yields.[3]

  • Flow Chemistry: Continuous flow reactors can offer enhanced control over reaction parameters, leading to improved safety and scalability.

Conclusion

The synthesis of substituted quinoline-3-carboxylic acids is a rich field with a variety of established and emerging methodologies. The choice of the optimal synthetic route depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and the functional group tolerance of the substrates.

The Gould-Jacobs reaction remains a highly reliable method for producing 4-hydroxyquinoline-3-carboxylic acids, especially when accelerated by microwave heating. The Friedländer annulation offers greater flexibility in terms of the substitution pattern of the final product, provided the requisite 2-aminoaryl carbonyl compounds are accessible. The Combes synthesis is a straightforward approach for 2,4-disubstituted quinolines, although it does not directly yield the 3-carboxylic acid functionality. The Doebner-von Miller reaction and its variants provide a flexible entry to a range of substituted quinolines, including the direct synthesis of quinoline-4-carboxylic acids.

As a senior application scientist, I encourage researchers to carefully consider the strengths and weaknesses of each method in the context of their specific synthetic goals. For complex target molecules, a combination of classical and modern synthetic strategies may be the most effective approach.

References

  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. Application Note AN56. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes. Organic Letters. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Mansour, T. S., & Abe, N. (2024). Different catalytic approaches of Friedländer synthesis of quinolines. RSC Advances, 14(1), 1-22. [Link]

  • Ramann, G. A., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 986. [Link]

  • Chemistry lover. (2024, March 18). Combe's synthesis of quinoline || detailed mechanism [Video]. YouTube. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. [Link]

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • Well-Defined Phosphine-Free Manganese(II)-Complex-Catalyzed Synthesis of Quinolines, Pyrroles, and Pyridines. The Journal of Organic Chemistry. [Link]

  • Synthesis of Quinolines via the Metal-free Visible-Light-Mediated Radical Azidation of Cyclopropenes. Organic Letters. [Link]

  • Copper-Catalyzed Synthesis of Quinoline-4-thiols from Diaryliodonium Salts, Alkynyl Sulfides, and Nitriles. Organic Letters. [Link]

  • Combes quinoline synthesis. ResearchGate. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. ResearchGate. [Link]

  • Combes Quinoline Synthesis. Cambridge University Press. [Link]

  • Friedländer Quinoline Synthesis. ResearchGate. [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. [Link]

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  • Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Organic Chemistry Portal. [Link]

  • Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. PubMed. [Link]

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A Senior Application Scientist's Guide to Differentiating Dimethylquinoline Isomers using Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous identification of isomers is a critical step in ensuring the purity, efficacy, and safety of chemical entities. Dimethylquinolines, a class of heterocyclic aromatic compounds, present a classic analytical challenge due to the numerous positional isomers possible. This guide provides an in-depth comparison of the spectroscopic data of various dimethylquinoline isomers, offering insights into how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and optical spectroscopy can be leveraged for their definitive identification.

The Analytical Imperative: Why Isomer Differentiation Matters

The substitution pattern of the two methyl groups on the quinoline scaffold dramatically influences the molecule's electronic distribution, steric environment, and ultimately, its chemical and biological properties. A subtle shift in a methyl group's position can lead to profound differences in pharmacological activity, toxicity, and metabolic stability. Consequently, robust analytical methods are paramount for quality control, process development, and regulatory compliance. This guide will walk you through the key spectroscopic techniques, explaining the causality behind the observed spectral differences and providing the necessary protocols to empower your analytical workflows.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing a detailed map of the carbon and proton framework. For dimethylquinoline isomers, both ¹H and ¹³C NMR offer unique fingerprints that allow for their differentiation.

¹H NMR Spectroscopy: Probing the Proton Environment

The chemical shifts, coupling constants, and multiplicity of proton signals in ¹H NMR are highly sensitive to the electronic environment and the proximity of other nuclei. The positions of the methyl groups and the aromatic protons on the quinoline ring system provide a clear basis for isomer identification.

Key Differentiating Features in ¹H NMR:

  • Methyl Group Signals: The chemical shifts of the two methyl singlets (or doublets if coupled to a proton) are indicative of their position on either the pyridine or benzene ring of the quinoline system. Methyl groups on the electron-deficient pyridine ring generally resonate at a slightly different field compared to those on the benzene ring.

  • Aromatic Proton Region: The substitution pattern of the methyl groups dictates the splitting patterns and chemical shifts of the remaining aromatic protons. Isomers with adjacent protons will exhibit characteristic doublet or multiplet patterns, with coupling constants (J-values) providing information about the relative positions of the coupled protons.

  • Peri-Effects: In isomers where a methyl group is in a sterically hindered position, such as at C8, interactions with the nitrogen lone pair or adjacent protons can lead to noticeable downfield or upfield shifts.

Comparative ¹H NMR Data for Selected Dimethylquinoline Isomers (in CDCl₃):

IsomerMethyl ¹H Chemical Shifts (δ, ppm)Aromatic ¹H Chemical Shift Range (δ, ppm)
2,4-Dimethylquinoline ~2.56 (s, 3H), ~2.65 (s, 3H)[1]7.03 - 8.08[1]
2,6-Dimethylquinoline ~2.50 (s, 3H), ~2.70 (s, 3H)7.20 - 7.90
2,8-Dimethylquinoline ~2.75 (s, 3H), ~2.82 (s, 3H)7.10 - 7.90
5,8-Dimethylquinoline ~2.56 (s, 3H), ~2.78 (s, 3H)7.20 - 8.50

Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). prep2 Add internal standard (e.g., TMS) if not already present in the solvent. prep1->prep2 prep3 Filter the solution into a clean 5 mm NMR tube. prep2->prep3 acq1 Insert the sample into the NMR spectrometer. prep3->acq1 acq2 Lock onto the deuterium signal of the solvent and shim the magnetic field. acq1->acq2 acq3 Set acquisition parameters (e.g., pulse sequence, number of scans, spectral width). acq2->acq3 acq4 Acquire the Free Induction Decay (FID). acq3->acq4 proc1 Apply Fourier Transform to the FID. acq4->proc1 proc2 Phase and baseline correct the spectrum. proc1->proc2 proc3 Reference the spectrum (e.g., to TMS at 0.00 ppm). proc2->proc3 proc4 Integrate signals and pick peaks. proc3->proc4 G cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry prep1 Prepare a dilute solution of the isomer mixture in a volatile solvent (e.g., dichloromethane or methanol). gc1 Inject the sample into the GC. prep1->gc1 gc2 Separate isomers based on their boiling points and column interactions using a temperature program. gc1->gc2 ms1 Eluted compounds are ionized (e.g., by Electron Ionization). gc2->ms1 ms2 Ions are separated by their m/z ratio in the mass analyzer. ms1->ms2 ms3 Detect ions and generate a mass spectrum for each separated isomer. ms2->ms3 G cluster_prep Sample Preparation cluster_acq Data Acquisition prep1 Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, cyclohexane). prep2 Prepare a blank solution containing only the solvent. prep1->prep2 acq1 Record a baseline spectrum with the blank solution. acq2 Record the absorption spectrum of the sample solution over the desired wavelength range. acq1->acq2

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.